molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Cat. No.: B166530
CAS No.: 138007-24-6
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl Piperidine-4-carboxylate is a protected piperidine derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. Its core value lies in the tert-butyl ester group, which acts as a protecting group for the carboxylic acid functionality, allowing for selective reactions on the piperidine nitrogen under a wide range of conditions and enabling more efficient multi-step synthetic sequences . This reagent is particularly valuable in the development of novel compounds targeting opioid receptors, as the piperidine-4-carboxylate structure is a fundamental component of potent μ-opioid-receptor (MOR) agonists . Its application extends to the synthesis of advanced precursors for positron emission tomography (PET) radiotracers, facilitating the creation of 11C and 18F-labelled compounds for non-invasive imaging studies . The compound enables critical N-alkylation and N-acylation reactions on the piperidine ring, which are essential for constructing a diverse array of pharmacologically active molecules. Furthermore, the protecting group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free carboxylic acid in the final stages of synthesis without disrupting other sensitive functional groups . This makes it an indispensable building block for researchers developing new therapeutic agents and molecular probes.

Properties

IUPAC Name

tert-butyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYBPBOHNIHCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363766
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138007-24-6
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl Piperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its piperidine core is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of a tert-butyl ester on the 4-position of the piperidine ring offers a versatile handle for chemical modifications, while the secondary amine provides a point for further functionalization or protection. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and significant applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets. This compound, and its commonly used N-Boc protected precursor, N-Boc-piperidine-4-carboxylic acid, serve as invaluable intermediates in the synthesis of complex molecules. The tert-butyl ester group can function as a protecting group for the carboxylic acid or as a bulky substituent influencing the pharmacokinetic properties of a molecule. This guide will delve into the essential technical aspects of this compound, providing a foundational resource for its effective utilization in the laboratory.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from isonipecotic acid (piperidine-4-carboxylic acid). The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with tert-butanol.

Synthesis of N-Boc-piperidine-4-carboxylic acid

The protection of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction.

  • Materials: Isonipecotic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), tert-butanol, water, hydrochloric acid (HCl), ethyl acetate.

  • Procedure:

    • To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1N aqueous solution, 1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butanol to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.

Synthesis of this compound from N-Boc-piperidine-4-carboxylic acid

The esterification of N-Boc-piperidine-4-carboxylic acid with tert-butanol can be achieved using a variety of coupling agents. A common method involves the use of a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Materials: N-Boc-piperidine-4-carboxylic acid, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

    • Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Cool the mixture to 0 °C and add a solution of DCC or EDC (1.2 equivalents) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.

A visual representation of the synthetic workflow is provided below:

G Isonipecotic_Acid Isonipecotic Acid N_Boc_Acid N-Boc-piperidine-4-carboxylic acid Isonipecotic_Acid->N_Boc_Acid Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->N_Boc_Acid N_Boc_Ester tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate N_Boc_Acid->N_Boc_Ester Esterification tert_Butanol tert-Butanol tert_Butanol->N_Boc_Ester Coupling_Agent DCC or EDC, DMAP Coupling_Agent->N_Boc_Ester Final_Product This compound N_Boc_Ester->Final_Product Deprotection Acid Acid (TFA or HCl) Acid->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
CAS Number 138007-24-6
Appearance Colorless to light yellow liquid or solid-liquid mixture
Boiling Point 241.0 ± 33.0 °C at 760 mmHg
Melting Point Not available
Density 0.976 ± 0.06 g/cm³ (Predicted)-
Flash Point 99.5 ± 25.4 °C
Solubility Soluble in water and some organic solvents.-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.05-2.95 (m, 2H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.45 (s, 9H).(inferred)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 174.5, 80.5, 45.0, 42.0, 29.0, 28.1.(inferred)

Note: NMR data is inferred from closely related structures and may vary slightly based on experimental conditions.

Applications in Drug Development

The piperidine-4-carboxylate scaffold is a cornerstone in the design of a multitude of therapeutic agents. Its utility stems from its ability to serve as a versatile scaffold for the introduction of various pharmacophoric features.

Building Block for Complex Molecules

This compound is extensively used as a starting material for the synthesis of more complex molecules. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce diverse substituents. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Role in Proteolysis-Targeting Chimeras (PROTACs)

A particularly exciting and contemporary application of the piperidine-4-carboxylate scaffold is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The piperidine moiety often forms part of the linker or the ligand that binds to the E3 ligase or the target protein.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.

  • The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.

  • The polyubiquitinated POI is then recognized and degraded by the proteasome.

The following diagram illustrates the signaling pathway of a generic PROTAC utilizing a piperidine-based E3 ligase ligand.

G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (with Piperidine moiety) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC mechanism of action.

Conclusion

This compound is a fundamentally important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures with therapeutic potential. The continued exploration of piperidine-containing compounds in drug discovery, particularly in innovative modalities like PROTACs, ensures that this compound will remain a relevant and valuable tool for researchers and scientists in the pharmaceutical industry. This guide has provided a detailed overview of its synthesis and properties to aid in its effective application.

Technical Guide: Physicochemical Properties and Biological Context of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 138007-24-6 provided in the topic corresponds to tert-Butyl piperidine-4-carboxylate. This technical guide focuses on the compound named in the topic, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid , for which specific experimental data is limited. The information presented herein is a consolidation of data from structurally related analogs, primarily 4-methoxy-1H-indole-2-carboxylic acid, and general knowledge of the indole-2-carboxylic acid chemical class.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole nucleus is a key structural motif found in numerous natural products and synthetic drugs. This guide provides a detailed overview of the physical and chemical properties, potential biological activities, and relevant experimental methodologies for the specific derivative, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid. Given the absence of direct experimental data for this exact molecule, properties of the closely related 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) are provided as a reference.

Physicochemical Properties

The physicochemical properties of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid can be predicted based on its structural components. The presence of the carboxylic acid group suggests acidic properties, while the indole nucleus and the chlorophenyl group contribute to its lipophilicity. For comparative purposes, the known properties of 4-methoxy-1H-indole-2-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7)
PropertyValueSource
Molecular FormulaC₁₀H₉NO₃PubChem[1]
Molecular Weight191.18 g/mol PubChem[1]
XLogP3-AA1.9PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass191.058243149 DaPubChem[1]
Topological Polar Surface Area62.3 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Formal Charge0PubChem[1]
Complexity231PubChem[1]
Isotope Atom Count0PubChem[1]
Defined Atom Stereocenter Count0PubChem[1]
Undefined Atom Stereocenter Count0PubChem[1]
Defined Bond Stereocenter Count0PubChem[1]
Undefined Bond Stereocenter Count0PubChem[1]
Covalently-Bonded Unit Count1PubChem[1]
Compound Is CanonicalizedYesPubChem[1]

Experimental Protocols

The synthesis and characterization of indole-2-carboxylic acid derivatives involve standard organic chemistry techniques. Below are generalized protocols that would be applicable for the synthesis and analysis of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid.

Synthesis

A common route for the synthesis of N-aryl-indole-2-carboxylic acids is the Fischer indole synthesis, followed by N-arylation and subsequent functional group manipulations.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials: 4-methoxyphenylhydrazine and pyruvic acid derivative fischer Fischer Indole Synthesis start->fischer 1. Acid catalyst 2. Heat hydrolysis Ester Hydrolysis fischer->hydrolysis 1. Base (e.g., NaOH) 2. Acid workup indole_acid 4-methoxy-1H-indole-2-carboxylic acid hydrolysis->indole_acid arylation N-Arylation with 1-chloro-4-iodobenzene indole_acid->arylation 1. Copper catalyst 2. Base (e.g., K2CO3) 3. High temperature product 1-(4-chlorophenyl)-4-methoxy-1H- indole-2-carboxylic acid arylation->product

A generalized synthetic workflow for the target compound.
Characterization

The structural confirmation of the synthesized compound would involve a combination of spectroscopic and analytical techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the molecular structure. The spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch of the indole ring (if not N-substituted).

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction could be performed if suitable crystals can be obtained. This technique provides precise information on bond lengths, bond angles, and crystal packing.

G cluster_characterization Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C) synthesis->nmr Structural elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular formula confirmation ir IR Spectroscopy synthesis->ir Functional group identification xray X-ray Crystallography (optional, for single crystal) synthesis->xray 3D structure determination structure Structural Confirmation nmr->structure ms->structure ir->structure xray->structure

A typical workflow for the characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid, the indole-2-carboxylic acid scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including as anticancer agents, HIV-1 integrase inhibitors, and dual inhibitors of IDO1/TDO. The presence of the 1-(4-chlorophenyl) substituent is a common feature in many biologically active molecules and may confer specific interactions with biological targets.

For instance, some indole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted by such a compound is presented below. This is a generalized representation and would require experimental validation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation cell_response Cellular Response (e.g., Cancer Cell Growth) gene_expression->cell_response inhibitor 1-(4-chlorophenyl)-4-methoxy- 1H-indole-2-carboxylic acid inhibitor->kinase_cascade Inhibition

A hypothetical signaling pathway potentially targeted by indole derivatives.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tert-butyl Piperidine-4-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide focuses on the standardized methodologies and expected spectral characteristics based on its chemical structure.

Introduction

This compound is a heterocyclic compound frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its piperidine core and carboxylate functional group make it a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide covers the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While a complete set of experimentally verified spectra for this compound is not consistently available across public spectral databases, the following tables summarize the expected chemical shifts and absorptions based on its known structure and data from closely related analogues.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
H-1 (NH)Broad singlet1H
H-42.3 - 2.5Multiplet1H
H-2, H-6 (axial)2.6 - 2.8Multiplet2H
H-2, H-6 (equatorial)3.0 - 3.2Multiplet2H
H-3, H-5 (axial)1.6 - 1.8Multiplet2H
H-3, H-5 (equatorial)1.9 - 2.1Multiplet2H
-C(CH₃)₃1.4 - 1.5Singlet9H

Note: Predicted values are based on standard functional group regions and data from similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm (Predicted)
C=O174 - 176
-C (CH₃)₃79 - 81
C-440 - 42
C-2, C-643 - 45
C-3, C-528 - 30
-C(C H₃)₃27 - 29

Note: Predicted values are based on standard functional group regions and data from similar structures.

Table 3: Predicted IR Spectral Data
Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (sp³)2850 - 3000Strong
C=O Stretch (Ester)1720 - 1740Strong
C-O Stretch (Ester)1150 - 1250Strong
C-N Stretch1000 - 1250Medium

Note: Predicted values are based on characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data
Ionm/z (Predicted)Description
[M]+•185.14Molecular Ion
[M-C(CH₃)₃]+128.07Loss of tert-butyl group
[M-COOC(CH₃)₃]+84.08Loss of tert-butoxycarbonyl group

Note: Predicted values are based on the molecular weight and common fragmentation patterns for this type of structure.

Experimental Protocols

The following sections detail standardized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for good signal dispersion.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

3.1.2 ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer with a carbon probe.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (locking and shimming).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform and phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (GC-MS with EI):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be vaporized and separated from the solvent on the GC column.

    • As the compound elutes from the GC column, it enters the MS ion source.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis in a drug development context.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a small molecule.

Structure_Elucidation_Logic Start Spectroscopic Data NMR_Data NMR Data (¹H & ¹³C) Start->NMR_Data IR_Data IR Data Start->IR_Data MS_Data MS Data Start->MS_Data NMR_Analysis Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Analysis IR_Analysis Functional Groups Present (e.g., C=O, N-H) IR_Data->IR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Data->MS_Analysis Proposed_Structure Proposed Structure NMR_Analysis->Proposed_Structure IR_Analysis->Proposed_Structure MS_Analysis->Proposed_Structure Confirmed_Structure Confirmed Structure of This compound Proposed_Structure->Confirmed_Structure

Caption: Logical relationship of different spectroscopic data in the process of structure elucidation.

Navigating the Properties of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. Tert-butyl piperidine-4-carboxylate, a vital heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides a comprehensive overview of its solubility and stability, offering detailed experimental protocols for characterization and presenting a framework for data interpretation.

Core Physical and Chemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, featuring a tert-butyl ester protecting group. This structural feature significantly influences its reactivity and solubility. The compound is typically available as a colorless to light yellow solid or a solid-liquid mixture.[1] For long-term integrity, it is recommended to store the compound in a dark place, sealed in a dry environment at temperatures between 2-8°C.

PropertyValueSource
Molecular Formula C10H19NO2PubChem
Molecular Weight 185.26 g/mol [2]
Appearance Colorless to white to yellow liquid or semi-solid or solid
Boiling Point 241.0 ± 33.0 °C at 760 mmHg
Storage Temperature 2-8°C, sealed in dry, dark place

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar piperidine ring and a non-polar tert-butyl group—a degree of solubility in a range of organic solvents can be anticipated. The hydrochloride salt of this compound is reported to be soluble in water and some organic solvents.[3]

To address the lack of specific data, the following table provides a template for presenting experimentally determined solubility values. Researchers are encouraged to employ the protocols outlined in the subsequent section to populate this table for their specific solvent systems of interest.

Table 1: Illustrative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Dichloromethane (DCM)25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask

Stability Characteristics

This compound is generally considered stable under recommended storage conditions.[3] However, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield piperidine-4-carboxylic acid and tert-butanol. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is also labile under strong acidic conditions.

Table 2: Illustrative Stability of this compound under Accelerated Conditions (e.g., 40°C/75% RH)

Time PointAssay (% of Initial)Total Degradation Products (%)AppearanceRemarks
0 Months100.0< 0.1Conforms to specification-
1 MonthData to be determinedData to be determinedObserve for changes-
3 MonthsData to be determinedData to be determinedObserve for changes-
6 MonthsData to be determinedData to be determinedObserve for changes-

Experimental Protocols

To empower researchers to generate the critical data outlined above, this section provides detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

G cluster_0 Shake-Flask Solubility Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifugation) B->C D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Shake-Flask Solubility Determination Workflow
Stability Testing Protocol (ICH Guideline Approach)

This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions.

Methodology:

  • Sample Preparation: Package the compound in containers that are representative of the intended storage and distribution packaging.

  • Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines.

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Withdraw samples at specified time intervals.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 1, 3, 6 months

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Assay: Quantify the amount of this compound remaining using a stability-indicating HPLC method.

    • Impurities: Identify and quantify any degradation products.

    • Appearance: Visually inspect for any changes in color or physical state.

  • Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life.

G cluster_1 ICH Stability Testing Workflow cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Analysis LongTerm Long-Term (25°C/60% RH) T0 T=0 LongTerm->T0 Accelerated Accelerated (40°C/75% RH) Accelerated->T0 T_interim Interim Time Points T0->T_interim Assay Assay T0->Assay Impurities Impurities T0->Impurities Appearance Appearance T0->Appearance T_final Final Time Point T_interim->T_final T_interim->Assay T_interim->Impurities T_interim->Appearance T_final->Assay T_final->Impurities T_final->Appearance Evaluation Data Evaluation & Shelf-Life Assessment Assay->Evaluation Impurities->Evaluation Appearance->Evaluation Start Prepare & Package Samples Start->LongTerm Start->Accelerated

References

Tert-butyl Piperidine-4-carboxylate: A Cornerstone Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperidine-4-carboxylate is a versatile heterocyclic building block of significant importance in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, strategically functionalized with a carboxylic acid protected as a tert-butyl ester and a secondary amine, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The presence of the piperidine ring can enhance drug-like properties by modulating lipophilicity, aqueous solubility, and providing a three-dimensional framework for precise interaction with biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound, also known as 4-(tert-butoxycarbonyl)piperidine, is a colorless to light brown oil or solid-liquid mixture at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 138007-24-6[2]
Molecular Formula C10H19NO2[2][3]
Molecular Weight 185.26 g/mol [2][3]
Boiling Point 241.0 ± 33.0 °C (Predicted)[4]
Density 0.976 ± 0.06 g/cm3 (Predicted)[4]
Appearance Colorless to off-white Solid-Liquid Mixture[4]
Storage 2-8°C (protect from light)[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. Representative 1H and 13C NMR data are provided below.

Nucleus Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
1H NMR (500 MHz, DMSO-d6)2.88dt2HH-2ax, H-6ax[4]
2.44td2HH-2eq, H-6eq[4]
2.23tt1HH-4[4]
1.69-1.64m2HH-3ax, H-5ax[4]
1.41-1.33m11HH-3eq, H-5eq, C(CH3)3[4]
13C NMR (100 MHz, d6-DMSO)154.89--C=O (ester)[3]
79.03--C(CH3)3[3]
44.31--C-2, C-6[3]
28.42--C(CH3)3[3]
25.69--C-3, C-5[3]
24.45--C-4[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrogenation of a protected precursor.

Experimental Protocol: Synthesis via Hydrogenation

  • Reaction: To a 3 L three-necked flask under a nitrogen atmosphere, add wet Degussa-type Pd/C catalyst (10% Pd, 50% water content, 8.120 g, 76.30 mmol) followed by ethyl acetate (1.706 L).

  • Degassing: Degas the mixture by applying a nitrogen/vacuum cycle three times.

  • Addition of Starting Material: Add a solution of 1-benzyl-4-tert-butylpiperidine-1,4-dicarboxylate (243.7 g, 763.0 mmol) in ethyl acetate (243.7 mL).

  • Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere. Replenish the hydrogen and continue stirring for an additional 3.5 hours.

  • Work-up: Add methanol (60 mL) to dissolve any precipitate. Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a brown oil containing a small amount of white solid. Remove the solid by filtration and wash with a minimal amount of ethyl acetate. Concentrate the filtrate again under reduced pressure to obtain this compound as a light brown oil.

  • Yield: 129 g (91%).[4]

Applications in Synthesis: A Versatile Building Block

This compound serves as a versatile starting material for a wide range of chemical transformations, enabling the synthesis of complex drug candidates. The secondary amine of the piperidine ring is readily available for N-functionalization, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications, such as amide bond formation.

N-Alkylation

The secondary amine of this compound can be readily alkylated to introduce various substituents at the nitrogen atom.

Experimental Protocol: General N-Alkylation

  • Reaction Setup: To a magnetically stirred 0.1 M solution of this compound in anhydrous acetonitrile, slowly add 1.1 equivalents of an alkyl bromide or iodide over several hours at room temperature under a dry nitrogen atmosphere. A syringe pump is recommended for the slow addition of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the acetonitrile and any excess reactants by rotary evaporation to yield the N-alkylated product, typically as an ammonium salt.[5]

Amide Coupling Reactions

The carboxylic acid, obtained after hydrolysis of the tert-butyl ester, is a key functional handle for amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Reaction Setup: To a stirred solution of the carboxylic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1-1.5 equivalents) and hydroxybenzotriazole (HOBt, 1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The following table summarizes the yields of various amide coupling reactions involving piperidine-derived carboxylic acids.

Carboxylic AcidAmineCoupling ReagentsSolventYieldReference
Boc-piperidine carboxylic acidAniline derivativeEDC, DMAP, HOBt (cat.)CH3CNExcellent[4]
(S)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acidAmine derivative 9HATUDMF-[6]
N-Boc-piperidine-3-carboxylic acid4-chloroanilineHATU, DIPEADMF80%[7]

Application in the Synthesis of Bioactive Molecules

The versatility of this compound as a building block is exemplified in the synthesis of numerous bioactive molecules, including opioid receptor modulators and kinase inhibitors.

Opioid Receptor Modulators

The piperidine scaffold is a common feature in many opioid receptor ligands. The synthesis of these modulators often involves the functionalization of the piperidine nitrogen and the 4-position.

Signaling Pathway of Mu-Opioid Receptor Agonists

The diagram below illustrates the signaling pathway initiated by the activation of the mu-opioid receptor, a common target for analgesics.

Mu-Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion Ion Channel Modulation Gi->Ion Modulates cAMP cAMP AC->cAMP Converts ATP to Agonist Opioid Agonist Agonist->MOR Binds to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Analgesia Analgesia Gene->Analgesia Leads to Ion->Analgesia Contributes to Experimental_Workflow_Synthesis Start Tert-butyl piperidine-4-carboxylate Step1 N-Functionalization (e.g., N-Alkylation) Start->Step1 Reagents, Conditions Step2 Ester Hydrolysis Step1->Step2 Acid/Base Step3 Amide Coupling Step2->Step3 Amine, Coupling Agents Step4 Further Functionalization/ Cyclization Step3->Step4 Specific Reagents Purification Purification (e.g., Chromatography) Step4->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Bioactive Molecule Analysis->Final SPPS_Workflow Resin Resin Support Step1 Fmoc-Amino Acid Coupling Resin->Step1 Step2 Washing Step1->Step2 Step3 Fmoc Deprotection (Piperidine in DMF) Step2->Step3 Step4 Washing Step3->Step4 Step5 Coupling of Piperidine Building Block Step4->Step5 Step6 Washing Step5->Step6 Step7 Repeat Cycles Step6->Step7 Elongation Step8 Cleavage from Resin & Deprotection Step7->Step8 Final Purified Peptide Step8->Final

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of clinically approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, quantitative biological activity, and mechanisms of action across various therapeutic areas.

Physicochemical Properties and Therapeutic Versatility

The enduring success of the piperidine scaffold can be attributed to its favorable physicochemical properties, which contribute to improved pharmacokinetic profiles of drug candidates.[3] The piperidine ring's conformational flexibility allows for optimal orientation of substituents to interact with diverse biological targets.[1][2] Furthermore, the basic nitrogen atom is often crucial for target engagement and for modulating properties like solubility.[4] These characteristics have enabled the development of piperidine-containing drugs for a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][5]

Quantitative Analysis of Biological Activity

The biological efficacy of piperidine derivatives is highly dependent on their substitution patterns. The following tables summarize the quantitative activity of various piperidine derivatives against different biological targets.

Table 1: Anticancer Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
B3962VariousEsophageal, Hepatocellular, ColonMean: 0.36 µg/mL
B4126VariousEsophageal, Hepatocellular, ColonMean: 0.47 µg/mL
B4125VariousEsophageal, Hepatocellular, ColonMean: 0.48 µg/mL
Piperine Derivative H7MDA-MB-231Breast10.50 ± 3.74
HelaCervical11.86 ± 0.32
Source:[2][6][7]

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

CompoundTarget EnzymeIC50 / Ki Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM
Donepezil (E2020)AChE5.7 nM
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM
4-(Arylethynyl)piperidine Derivative 81O-GlcNAcase4.93 ± 2.05 nM
Piperazine/Piperidine Derivative 5hH3RKi = 7.70 nM
σ1RKi = 3.64 nM
Piperazine/Piperidine Derivative 11hH3RKi = 6.2 nM
σ1RKi = 4.41 nM
Source:[8][9][10]

Key Signaling Pathways and Mechanisms of Action

Piperidine derivatives exert their therapeutic effects through modulation of various cellular signaling pathways. For instance, in cancer, they can induce apoptosis by affecting the expression of proteins like BAX and BCL-2.[11] In Alzheimer's disease, a primary strategy involves the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[9][12]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition

Caption: Cholinergic signaling and the inhibitory action of piperidine-based AChE inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine derivatives. The following sections provide protocols for key experiments.

Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This protocol describes a one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.[13]

Materials:

  • 1,5-dichloropentane

  • Primary amine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add 2 mL of deionized water to the vessel.

  • Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes.

  • After cooling, extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Synthesis_Workflow Start Combine Reactants: 1,5-dichloropentane Primary Amine K2CO3 Water Microwave Microwave Irradiation (150°C, 10-20 min) Start->Microwave Extraction Extraction with Diethyl Ether Microwave->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification End N-Substituted Piperidine Purification->End

Caption: General workflow for the microwave-assisted synthesis of N-substituted piperidines.

Determination of Acetylcholinesterase Inhibition using Ellman's Assay

This colorimetric assay is widely used to measure AChE activity and the potency of its inhibitors.[14][15]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Test compound (piperidine derivative) solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, set up blank, control, and test wells in triplicate.

  • Blank: 180 µL of phosphate buffer.

  • Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or solvent.

  • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well (except the blank).

  • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of compounds.[16][17][18]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound (piperidine derivative) solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Piperidine Derivative (various conc.) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_inc Incubate (2-4h) (Formazan Formation) MTT_add->Formazan_inc Solubilize Solubilize Formazan Crystals (DMSO) Formazan_inc->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate Cell Viability and IC50 Read->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The piperidine scaffold continues to be an invaluable tool in medicinal chemistry. Its versatile nature, favorable physicochemical properties, and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide highlight the broad applicability of piperidine derivatives and offer a foundation for further research and innovation in drug discovery.

References

The Synthetic Cornerstone: A Technical Guide to N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and metabolic stability to drug candidates. However, the inherent reactivity of the piperidine nitrogen necessitates a robust protection strategy to achieve controlled and regioselective transformations. Among the various nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of complex piperidine-containing molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, manipulation, and application of N-Boc protected piperidines, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

The Indispensable Role of the Boc Protecting Group

The N-Boc group offers a unique combination of stability and facile cleavage, making it an ideal choice for multi-step syntheses.[1] It is generally stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, thereby allowing for extensive modification of other parts of the molecule without premature deprotection.[1] The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent centers. Crucially, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the piperidine nitrogen for subsequent functionalization.[2][3]

Synthesis and Deprotection of N-Boc Piperidines: Key Protocols and Data

The introduction and removal of the Boc group are fundamental operations in piperidine chemistry. The following sections provide detailed experimental protocols for these transformations, along with a summary of typical reaction conditions and yields.

N-Boc Protection of Piperidines

The most common method for the N-Boc protection of piperidines involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 4-Piperidone Monohydrate Hydrochloride [4]

  • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O) (34 g, 168 mmol) in portions over a 5-minute period.

  • Add 4-dimethylaminopyridine (DMAP) (0.4 g, 3 mmol).

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude product in dichloromethane (100 mL).

  • Wash the organic phase with 2M HCl (2 x 70 mL), saturated Na₂CO₃ (70 mL), and saturated NaCl (50 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.

Table 1: Summary of N-Boc Protection Conditions

Starting MaterialReagentsSolventTime (h)YieldReference
4-Piperidone Monohydrate HydrochlorideBoc₂O, Triethylamine, DMAPMethanol20Quantitative[4]
4-Piperidinecarboxylic AcidBoc₂O, Na₂CO₃/NaHCO₃ bufferWater22-[5]
1,2,3,6-TetrahydropyridineBoc₂OTHFOvernight89%[6]
N-Boc Deprotection of Piperidines

The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity to harsh conditions.

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Experimental Protocol: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [2]

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine will often precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Table 2: Summary of N-Boc Deprotection Conditions

ReagentSolventTemperatureTime (h)Work-upReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1-4Basic work-up (NaHCO₃)[2][7]
4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3Evaporation or precipitation[2][8]
p-Toluenesulfonic Acid (TsOH)1,2-Dimethoxyethane (DME)40°C2Solid-phase extraction[9]

Synthetic Transformations of N-Boc Protected Piperidines

The N-Boc group facilitates a wide range of synthetic transformations on the piperidine ring, enabling the construction of complex molecular architectures.

Reductive Amination

N-Boc-4-piperidone is a versatile starting material for the synthesis of 4-amino-piperidine derivatives through reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [10]

  • Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.

  • Stir the mixture and allow it to warm to room temperature for 16 hours.

  • Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.

Lithiation and Alkylation

The N-Boc group can direct the lithiation of the piperidine ring, allowing for subsequent alkylation at specific positions.

Experimental Protocol: Benzylic Lithiation and Methylation of N-Boc-2-phenylpiperidine [11]

  • Under an inert atmosphere, treat a solution of N-Boc-2-phenylpiperidine in an appropriate solvent with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C for 2 hours.

  • Quench the resulting anion with methyl iodide.

  • Work up the reaction to isolate the methylated product.

Table 3: Alkylation of Lithiated N-Boc-2-phenylpiperidine [11]

ElectrophileYield
Methyl IodideModest
Ethyl BromideModest
Allyl BromideModest
N,N-Dimethylformamide (DMF)Useful
AcetaldehydeUseful
Suzuki Coupling

N-Boc protected piperidines can be functionalized via Suzuki coupling reactions to form C-C bonds.

Experimental Protocol: Suzuki Coupling of N-Boc-4-methylene piperidine derivative [12]

  • Perform hydroboration of N-Boc-4-methylene piperidine.

  • React the resulting borane intermediate with an aryl bromide (e.g., 2,5-dibromopyridine) in the presence of a palladium catalyst such as PdCl₂(dppf).

  • Work up the reaction to isolate the 4-benzyl piperidine derivative.

N-Boc Piperidines in Drug Discovery: Targeting Signaling Pathways

The piperidine moiety is a key pharmacophore in numerous drugs targeting a variety of signaling pathways. The use of N-Boc protected piperidines is instrumental in the synthesis of these complex molecules.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[13][14][15] Dysregulation of this pathway is implicated in autoimmune diseases.[16] Tofacitinib, a Janus kinase inhibitor containing a piperidine moiety, is used to treat rheumatoid arthritis.[16] It acts by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[8]

JAK_STAT_Pathway cluster_nucleus Cellular Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib (Piperidine-containing) Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Acetylcholinesterase and Alzheimer's Disease

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh).[17][18] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[17] Donepezil, a piperidine derivative, is an AChE inhibitor that increases the levels of ACh in the brain, thereby improving cognitive function.[18][19][20][21]

AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Donepezil Donepezil (Piperidine-containing) Donepezil->AChE Inhibits

Caption: Donepezil inhibits acetylcholinesterase, increasing acetylcholine levels.

Sigma-1 Receptor Signaling

The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[2][10] It plays a role in cellular stress responses.[5][7] Upon stimulation by agonists, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and can then interact with various client proteins, including the IP₃ receptor, to regulate intracellular calcium levels.[6][22]

Sigma1R_Pathway Ligand σ₁R Ligand (e.g., Piperidine derivative) Sigma1R_BiP σ₁R-BiP Complex Ligand->Sigma1R_BiP Binds to Sigma1R Active σ₁R Sigma1R_BiP->Sigma1R BiP BiP Sigma1R_BiP->BiP IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cellular_Response Cellular Stress Response Ca_release->Cellular_Response

Caption: Sigma-1 receptor signaling pathway modulation.

Metabotropic Glutamate Receptor 5 (mGluR5) Signaling

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC).[12][23] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12][23] This pathway can also lead to the activation of the extracellular signal-regulated kinase (ERK).[3][4]

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation PKC->ERK Piperidine_Ligand Piperidine Ligand Piperidine_Ligand->mGluR5 Modulates

Caption: mGluR5 signaling cascade modulated by piperidine ligands.

Conclusion

N-Boc protected piperidines are indispensable tools in modern organic synthesis and drug discovery. The Boc group provides a robust and reliable means of protecting the piperidine nitrogen, enabling a wide array of synthetic transformations with a high degree of control. The experimental protocols and data presented in this guide offer a practical resource for researchers to effectively utilize these versatile building blocks in the synthesis of complex molecules with significant therapeutic potential. A thorough understanding of the signaling pathways in which these molecules act is paramount for the rational design of next-generation therapeutics.

References

The Pivotal Role of Tert-butyl Piperidine-4-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl piperidine-4-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with the protecting tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key suppliers, and practical applications, offering a valuable resource for researchers and developers in the field. The strategic importance of this intermediate is underscored by its role in the synthesis of various therapeutic agents, making a thorough understanding of its properties and supply chain crucial for efficient drug discovery pipelines.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale manufacturing needs. The compound is typically offered as a white to light yellow powder or solid-liquid mixture. Its hydrochloride salt is also commercially available, often preferred for its improved handling and stability. When sourcing this critical intermediate, researchers should consider purity, physical form, and the availability of comprehensive technical and safety documentation.

Below is a comparative table summarizing the product specifications from prominent suppliers:

SupplierProduct NameCAS NumberMolecular FormulaPurityPhysical FormAdditional Notes
TCI (Tokyo Chemical Industry) This compound138007-24-6C₁₀H₁₉NO₂>98.0% (GC)White to Light yellow powder to lumpAlso available as the hydrochloride salt.
Sigma-Aldrich (distributor for ChemScene) This compound138007-24-6C₁₀H₁₉NO₂97%Solid-Liquid Mixture
Sunway Pharm Ltd This compound138007-24-6C₁₀H₁₉NO₂97%-Offers various quantities, from milligrams to larger scales.
BLD Pharm This compound hydrochloride892493-65-1C₁₀H₂₀ClNO₂--Available for online orders.

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives is well-documented in scientific literature and patents. A common synthetic route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The versatility of the piperidine scaffold allows for various modifications, making it a cornerstone in combinatorial chemistry and targeted drug design.

A generalized synthetic workflow for the utilization of this compound in drug discovery is depicted below:

G cluster_0 Starting Material Acquisition cluster_1 Chemical Synthesis & Modification cluster_2 Drug Discovery & Development Start Source Tert-butyl Piperidine-4-carboxylate Reaction Chemical Reaction (e.g., Amide Coupling, Alkylation) Start->Reaction Introduce functionality Purification Purification (e.g., Chromatography) Reaction->Purification Isolate target compound Screening High-Throughput Screening Purification->Screening Test biological activity Lead Lead Optimization Screening->Lead Identify promising candidates Preclinical Preclinical Studies Lead->Preclinical In vitro & in vivo testing Clinical Clinical Trials Preclinical->Clinical Human trials

A typical workflow illustrating the use of this compound in drug discovery.

Experimental Protocols: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of a derivative of this compound, adapted from established chemical literature. This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Synthesis of N-Substituted Tert-butyl Piperidine-4-carboxamide

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Acid Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (e.g., LiOH) to hydrolyze the ester and form the corresponding carboxylic acid. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture and extract the product.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the amine of interest (1.1 eq) in an anhydrous solvent, add the coupling agent (1.2 eq) and a base (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-substituted tert-butyl piperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Start Tert-butyl Piperidine-4-carboxylate Step1 Ester Hydrolysis (LiOH, H₂O/THF) Start->Step1 Intermediate Boc-Piperidine-4-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (R-NH₂, HATU, DIPEA, DMF) Intermediate->Step2 Product N-Substituted Tert-butyl Piperidine-4-carboxamide Step2->Product

Safety and handling of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Tert-butyl Piperidine-4-carboxylate

Introduction

This compound, also known as 4-(tert-Butoxycarbonyl)piperidine, is a heterocyclic organic compound widely utilized as a crucial building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its piperidine core is a common scaffold in many biologically active molecules. This versatile compound is instrumental in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Notably, it serves as a key intermediate in the manufacture of fentanyl and its derivatives.[2]

This guide provides comprehensive technical information on the safety, handling, and experimental use of this compound, intended for researchers, chemists, and professionals in the drug development industry.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₂[3][4]
Molecular Weight 185.26 g/mol [3][4]
CAS Number 138007-24-6[3][4]
Appearance White to light yellow powder, lump, or solid-liquid mixture[5]
Melting Point 29.0 to 33.0 °C
Boiling Point 241.0 ± 33.0 °C at 760 mmHg[5]
Flash Point 99.5 ± 25.4 °C[5]
Purity >97-98%[5]
Synonyms tert-Butyl 4-piperidinecarboxylate, 4-Piperidinecarboxylic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)piperidine

Hazard Identification and Safety Data

This compound is classified as hazardous.[4] It is crucial to understand its potential risks to ensure safe handling.

Hazard ClassGHS CodeSignal WordHazard StatementReference(s)
Skin Corrosion/Irritation H315WarningCauses skin irritation[4]
Serious Eye Damage/Eye Irritation H319WarningCauses serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) H335WarningMay cause respiratory irritation[4]
Acute Toxicity (Oral) H302WarningHarmful if swallowed[6]
Precautionary Statements:

Users should adhere to the following precautionary measures:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[3][6]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6][7]

  • Disposal: P501 (Dispose of contents/container in accordance with local regulations).[6][7]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper procedures for handling and storage are critical to maintaining the stability of the compound and ensuring personnel safety.

Handling
  • Handle in a well-ventilated place or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Recommended storage temperatures range from 2-8°C to refrigerated conditions (0-10°C).[8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3][9]

  • Protect from air and heat sensitivity.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is essential in case of accidental exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[3] Wear full PPE, including respiratory protection.[6] Prevent further leakage if safe to do so and avoid allowing the chemical to enter drains.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Emergency_Response_Flowchart start_node Exposure / Spill Occurs is_spill Is it a Spill? start_node->is_spill Identify Incident Type decision_node decision_node action_node action_node end_node end_node sub_action sub_action evacuate Evacuate Area Ensure Ventilation is_spill->evacuate Yes exposure_type Exposure Type? is_spill->exposure_type No (Personal Exposure) ppe Wear Full PPE evacuate->ppe contain Contain Spill Prevent Entry to Drains ppe->contain cleanup Collect with Non-Sparking Tools Into Sealed Container contain->cleanup dispose Dispose According to Local Regulations cleanup->dispose inhalation Move to Fresh Air Provide Oxygen if Needed exposure_type->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water exposure_type->skin Skin Contact eye Rinse with Water (15+ min) Remove Contact Lenses exposure_type->eye Eye Contact ingestion Rinse Mouth DO NOT Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical If not breathing, give artificial respiration skin->seek_medical eye->seek_medical ingestion->seek_medical

Emergency Response for Exposure or Spill

Application in Synthesis and Drug Development

This compound is a pivotal intermediate in the pharmaceutical industry.[8] Its structure allows for various chemical modifications, making it a versatile scaffold for creating complex drug candidates.[11] It is a common starting material for synthesizing novel pyrazole derivatives with potential biological activities.[12] Furthermore, it is a listed precursor in the synthesis of controlled substances like fentanyl and its analogues, which has led to its regulation as a List 1 Chemical by the DEA in the United States.[2]

Experimental Protocol Example: Synthesis of Pyrazole Derivatives

The following is a representative experimental protocol adapted from the literature, illustrating the use of a derivative of this compound in synthesis. This demonstrates a practical application and the associated handling requirements.

Objective: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates.[12]

Materials:

  • tert-Butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate (β-enamino diketone intermediate)

  • Appropriate hydrazine (e.g., p-tolylhydrazine hydrochloride)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: A solution of the β-enamino diketone intermediate (1.0 eq) and the selected hydrazine hydrochloride (1.0 eq) is prepared in ethanol in a round-bottom flask equipped with a magnetic stir bar.[12]

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent (ethanol) is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., acetone/n-hexane) to yield the final pyrazole product.[12]

Experimental_Workflow storage Store Reactants (e.g., Hydrazine, Intermediate) Under Proper Conditions setup Reaction Setup: Combine Reactants in Ethanol storage->setup Weigh & Add reaction Stir Mixture at Room Temp. Monitor via TLC setup->reaction Initiate workup Solvent Removal (Rotary Evaporation) reaction->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify Crude Product product Final Product: (e.g., Compound 5b) Characterize & Store purify->product Pure Compound

Workflow for Synthesis of Pyrazole Derivatives

References

Methodological & Application

Application Note: Versatile Synthesis of 4-Substituted Piperidines from Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in defined spatial orientations make it a valuable component for targeting a wide range of biological receptors and enzymes. Tert-butyl piperidine-4-carboxylate is a key starting material that offers a stable, protected piperidine ring, with a versatile functional handle at the 4-position for elaboration. The tert-butoxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step syntheses.

This document provides detailed protocols for several common synthetic strategies to generate diverse 4-substituted piperidines starting from this compound or its close derivatives like N-Boc-4-piperidone. These methods include reductive amination via a 4-formyl intermediate, Grignard addition to a Weinreb amide, and direct alkylation, enabling the introduction of a wide array of functional groups at the C4 position.

Core Synthetic Strategies and Pathways

The tert-butyl ester of piperidine-4-carboxylic acid can be transformed into several key intermediates, primarily the corresponding aldehyde, ketone, or Weinreb amide, which serve as precursors for a variety of 4-substituted products.

G start Tert-butyl Piperidine-4-carboxylate acid N-Boc-piperidine- 4-carboxylic Acid start->acid Saponification or use of acid directly alcohol Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate start->alcohol Reduction (e.g., LiAlH4) weinreb N-Boc-4-(Weinreb Amide) piperidine acid->weinreb Coupling (N,O-dimethyl- hydroxylamine, EDC) aldehyde Tert-butyl 4-formyl piperidine-1-carboxylate alcohol->aldehyde Oxidation (e.g., Swern) amine 4-(Aminomethyl)-piperidine Derivative aldehyde->amine Reductive Amination (R-NH2, NaBH(OAc)3) ketone 4-Acyl-piperidine Derivative weinreb->ketone Grignard Reaction (R-MgBr) G step1 Step 1: Reduction to Alcohol Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate step2 Step 2: Oxidation to Aldehyde Tert-butyl 4-formyl piperidine-1-carboxylate step1->step2 Swern Oxidation step3 Step 3: Reductive Amination Imine/Iminium Intermediate step2->step3 Amine (R-NH2) step4 Final Product 4-((Alkylamino)methyl) piperidine Derivative step3->step4 Reducing Agent (e.g., NaBH(OAc)3)

N-Boc Deprotection of Tert-butyl Piperidine-4-carboxylate: A Detailed Guide to Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group from tert-butyl piperidine-4-carboxylate, a common intermediate in pharmaceutical synthesis. The removal of the Boc protecting group is a critical step in elaborating the piperidine scaffold into more complex molecules. This document outlines two robust and widely used methods for this transformation: one employing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another utilizing Hydrochloric Acid (HCl) in dioxane.

Introduction

The tert-butyloxycarbonyl (Boc) group is a favored protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This compound is a bifunctional molecule where both the secondary amine and the carboxylic acid are protected. The selective deprotection of the N-Boc group yields piperidine-4-carboxylic acid tert-butyl ester, which can then undergo further functionalization at the nitrogen atom. The choice between the TFA and HCl methods often depends on the substrate's sensitivity to the specific acid, the desired salt form of the product (trifluoroacetate vs. hydrochloride), and downstream applications.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary N-Boc deprotection protocols described herein.

ParameterProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Starting Material N-Boc-tert-butyl piperidine-4-carboxylateN-Boc-tert-butyl piperidine-4-carboxylate
Deprotecting Agent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in Dioxane
Solvent Dichloromethane (DCM)Dioxane (or Methanol)
Equivalents of Acid 10-50 equivalents (often used in excess)3-5 equivalents
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield >95%~95% (by analogy to similar substrates)[1]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and generally provides clean and fast deprotection.

Materials:

  • N-Boc-tert-butyl piperidine-4-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-tert-butyl piperidine-4-carboxylate (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-50 equiv., often a 1:1 v/v mixture with DCM is used) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 7).

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected product, this compound.

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

This protocol is also highly efficient and often yields the hydrochloride salt of the product, which can be advantageous for purification and handling.

Materials:

  • N-Boc-tert-butyl piperidine-4-carboxylate

  • 4M HCl in dioxane

  • Dioxane or Methanol

  • Diethyl ether (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-tert-butyl piperidine-4-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Addition of HCl/Dioxane: Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Isolation of the HCl salt):

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration. The resulting solid is the hydrochloride salt of this compound.

  • Work-up (Isolation of the free base):

    • Remove the solvent under reduced pressure.

    • Suspend the residue in a mixture of water and DCM.

    • Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 7).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, this compound.

Visualizations

Deprotection_Workflow N-Boc Deprotection Experimental Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start N-Boc-tert-butyl piperidine-4-carboxylate dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Deprotecting Agent dissolve->add_acid react Stir at Appropriate Temperature add_acid->react remove_volatiles Remove Solvent and Excess Acid react->remove_volatiles neutralize Neutralize with Base (e.g., NaHCO3) remove_volatiles->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Tert-butyl piperidine-4-carboxylate dry_concentrate->product

Caption: Experimental workflow for N-Boc deprotection.

Deprotection_Mechanism N-Boc Deprotection Signaling Pathway Boc_Amine N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Formation of Unstable Carbamic Acid Protonation->Carbamic_Acid Deprotonated_Amine Deprotonated Amine Carbamic_Acid->Deprotonated_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 H_plus H+

Caption: Acid-catalyzed N-Boc deprotection mechanism.

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl piperidine-4-carboxylate, a common building block in medicinal chemistry. The information is curated to assist researchers in the efficient synthesis of novel chemical entities.

Overview of Coupling Reactions

This compound can participate in a variety of coupling reactions, primarily through the secondary amine of the piperidine ring or by functionalization at the 4-position. The most common transformations include N-arylation (Buchwald-Hartwig amination), amide bond formation, and C-C bond formation (Suzuki and Sonogashira couplings) after appropriate modification.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of the secondary amine of this compound with aryl halides or triflates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.[2]

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., bromobenzene, chlorobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, BINAP)[3]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[3]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[2]

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-1.5 equivalents relative to palladium).

  • Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).

  • Add the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-tert-butylbromobenzene(NHC)Pd(allyl)ClNaOt-BuDioxaneRT0.0891[5]
4-chloroanisole(NHC)Pd(allyl)ClNaOt-BuDioxaneRT0.1749[5]
2,6-dimethylchlorobenzene(NHC)Pd(allyl)ClNaOt-BuDioxane700.1752[5]

Note: The referenced study used morpholine and piperidine, which are structurally similar to the core of this compound, demonstrating the feasibility of the reaction.

Logical Relationship: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aryl_Halide Aryl Halide/Triflate Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Aryl_Halide->Pd_Catalyst Oxidative Addition Amine Tert-butyl Piperidine-4-carboxylate Amine->Pd_Catalyst Coordination Coupled_Product N-Aryl Piperidine Pd_Catalyst->Coupled_Product Reductive Elimination Ligand Phosphine Ligand (e.g., SPhos) Base Base (e.g., NaOtBu) Base->Pd_Catalyst Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis. This compound can be coupled with a carboxylic acid to form an amide linkage. This typically requires the activation of the carboxylic acid using a coupling reagent.

Experimental Protocol: Amide Coupling using HATU

Reagents and Equipment:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add HATU (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventGeneral YieldReference
EDCHOBtDIPEADMF/DCMGood to Excellent[6]
HATU-DIPEADMFHigh[7]
DCCDMAP-DCMVariable[8]
BOP-ClEt₃NCH₂Cl₂Low[6]

Note: Yields are general and substrate-dependent.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve_Acid Add_Reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Dissolve_Acid->Add_Reagents Activate Stir for Activation (15-30 min) Add_Reagents->Activate Add_Amine Add Tert-butyl Piperidine-4-carboxylate Activate->Add_Amine React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Work-up and Extraction React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a typical amide coupling reaction.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9] To utilize this compound in a Suzuki reaction, it must first be functionalized with a halide, triflate, or boronic acid/ester at a position other than the nitrogen, typically at the 4-position if the carboxylate is modified or replaced.

Experimental Protocol: Suzuki Coupling of a Piperidine-derived Aryl Bromide

This protocol assumes the synthesis of a precursor like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

Reagents and Equipment:

  • Piperidine-derived aryl bromide (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Standard reaction and purification equipment

Procedure:

  • To a reaction vessel, add the piperidine-derived aryl bromide, arylboronic acid, palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Perform an aqueous work-up and extract with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by column chromatography.

Data Presentation: Suzuki Coupling Conditions
Palladium CatalystLigandBaseSolventTemp (°C)General YieldReference
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water60High[10]
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80Good to High[11]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT-80High[9]

Signaling Pathway: Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)-R²]L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂) Transmetal->Pd0 RedElim R¹-R² Transmetal->RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12] Similar to the Suzuki coupling, this compound would need prior functionalization to participate.

Experimental Protocol: Copper-Free Sonogashira Coupling

A copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.[13]

Reagents and Equipment:

  • Piperidine-derived aryl bromide (1.0 equivalent)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl)[13]

  • Base (e.g., TMP, Et₃N, Piperidine)

  • Anhydrous solvent (e.g., DMSO, THF)

  • Standard reaction and purification equipment

Procedure:

  • In a reaction vial, combine the piperidine-derived aryl bromide, palladium precatalyst (e.g., 2 mol%), and the anhydrous solvent.

  • Add the terminal alkyne followed by the base.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress until completion.

  • Perform a standard aqueous work-up and extraction.

  • Purify the crude product via column chromatography.

Data Presentation: Sonogashira Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
[DTBNpP]Pd(crotyl)ClTMPDMSORT24up to 97[13]
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-602-24Good[14]
Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃Toluene1003Good[15]

Logical Relationship: Sonogashira Coupling (Copper-Free)

Sonogashira_Copper_Free Reactants Aryl Halide (R-X) + Terminal Alkyne (R'-C≡CH) Catalyst_System Pd(0) Catalyst + Base Reactants->Catalyst_System Reaction Initiation Intermediate Palladium Acetylide Complex Catalyst_System->Intermediate Catalytic Cycle Product Coupled Product (R-C≡C-R') Intermediate->Product Reductive Elimination

References

Application Notes and Protocols for the Catalytic Hydrogenation of Tert-butyl Piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their prevalence in a wide array of biologically active molecules. The conversion of pyridines to piperidines via catalytic hydrogenation is a direct and atom-economical method for accessing these valuable saturated heterocycles. Among these, tert-butyl piperidine-4-carboxylate and its derivatives are particularly important intermediates in drug discovery, offering a versatile handle for further chemical modifications.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of tert-butyl pyridine-4-carboxylate derivatives. It covers various catalytic systems, reaction conditions, and quantitative data to guide researchers in synthesizing these important compounds.

Applications in Drug Discovery

This compound derivatives serve as key intermediates in the synthesis of a diverse range of therapeutic agents. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at other positions of the piperidine ring. The piperidine core itself is a common motif in drugs targeting the central nervous system, among others.

Catalytic Systems for Hydrogenation

The hydrogenation of the aromatic pyridine ring to a piperidine is a challenging transformation due to the inherent stability of the aromatic system. This typically requires the use of potent catalysts, often from the platinum group metals. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages.

  • Heterogeneous Catalysts: These are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common examples include:

    • Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is highly effective for pyridine hydrogenation, often requiring acidic conditions.

    • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.

    • Rhodium on Carbon (Rh/C): Effective for the hydrogenation of various aromatic and heteroaromatic compounds.[1]

    • Rhodium(III) oxide (Rh₂O₃): A stable and commercially available catalyst for the reduction of functionalized pyridines under mild conditions.[2][3]

  • Homogeneous Catalysts: These catalysts offer high selectivity and activity under milder conditions. However, their separation from the product can be more challenging. Notable examples include:

    • Iridium-based catalysts: Complexes of iridium have shown excellent chemoselectivity for the reduction of pyridines while preserving sensitive functional groups.[4][5][6]

    • Ruthenium-based catalysts: Ruthenium complexes are also effective for the hydrogenation of N-heteroarenes.[7][8][9]

Quantitative Data on Catalytic Hydrogenation of Pyridine Derivatives

The following table summarizes representative quantitative data for the catalytic hydrogenation of various pyridine derivatives, providing insights into the expected yields and reaction conditions.

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Nicotinic acid5% Rhodium on AluminaWater/AmmoniaRoom Temp.2 atm< 4~100[10]
4-HydroxypyridinePtO₂Acetic Anhydride25Atmospheric1High[11]
Various functionalised pyridinesRh₂O₃ (0.5 mol%)TFE40516>99[2][3]
4-tert-butylpyridineRh₂O₃ (0.5 mol%)TFE40516Low Yield[2]
Pyrazolo[1,5-a]pyrimidinesIridium complexTHFN/AN/AN/Aup to 99[4]

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of a generic tert-butyl pyridine-4-carboxylate substrate using both heterogeneous and homogeneous catalysts.

Protocol 1: Heterogeneous Catalysis using Rhodium(III) Oxide

This protocol is adapted from general procedures for the hydrogenation of functionalized pyridines under mild conditions.[2][3]

Materials:

  • Tert-butyl pyridine-4-carboxylate derivative (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add the tert-butyl pyridine-4-carboxylate derivative (e.g., 0.8 mmol).

  • Catalyst Addition: Add Rhodium(III) oxide (1 mg, 0.5 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (1 mL).

  • Reaction Execution:

    • Place the glass liner into the high-pressure reactor and seal the vessel.

    • Purge the reactor three times with an inert gas (e.g., Nitrogen).

    • Pressurize the reactor with hydrogen gas to 5 bar.

    • Stir the reaction mixture at 40°C for 16 hours.

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with a small amount of TFE.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: Homogeneous Catalysis using an Iridium Catalyst

This protocol is a general representation based on iridium-catalyzed hydrogenations of heteroaromatics.[4][5][6]

Materials:

  • Tert-butyl pyridine-4-carboxylate derivative (1.0 eq)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor, e.g., 1 mol%)

  • Chiral ligand (e.g., a Josiphos-type ligand, 2.2 mol%)

  • Activator/Additive (if required, e.g., I₂)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a vial, dissolve [Ir(COD)Cl]₂ and the chiral ligand in the chosen solvent.

    • Add any required activator or additive.

    • Stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Reaction Setup:

    • In a separate vial, dissolve the tert-butyl pyridine-4-carboxylate derivative in the solvent.

  • Reaction Execution:

    • Transfer the substrate solution to the catalyst solution.

    • Place the reaction vial into a high-pressure reactor.

    • Seal the reactor and purge with inert gas.

    • Pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Stir the reaction at the desired temperature (e.g., 50°C) for the specified time (e.g., 24 hours).

  • Work-up:

    • Carefully vent the hydrogen gas and purge with inert gas.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Heterogeneous Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_product Final Product A Weigh Substrate and Catalyst B Add to Reactor Vessel A->B C Add Solvent B->C D Seal and Purge Reactor with Inert Gas C->D E Pressurize with H₂ D->E F Heat and Stir for Specified Time E->F G Vent H₂ and Purge F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify by Chromatography I->J K Pure this compound Derivative J->K G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Substrate Pyridine Derivative Process Hydrogenation Process Substrate->Process Influence Catalyst Catalyst (Heterogeneous/Homogeneous) Catalyst->Process Influence Solvent Solvent Solvent->Process Influence Hydrogen H₂ Source Hydrogen->Process Influence Temperature Temperature Temperature->Process Control Pressure Pressure Pressure->Process Control Time Reaction Time Time->Process Control Yield Product Yield Product Piperidine Product Yield->Product Characterize Selectivity Selectivity (Chemo-, Diastereo-) Selectivity->Product Characterize Process->Yield Process->Selectivity

References

Application Notes and Protocols for the Functionalization of the Piperidine Ring of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the piperidine ring of tert-butyl piperidine-4-carboxylate. This versatile building block is a cornerstone in medicinal chemistry, and its derivatization is crucial for the exploration of new chemical space in drug discovery. The following sections detail protocols for N-functionalization, C-H functionalization at various positions of the piperidine ring, and modifications of the C4-carboxylate group.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1] this compound serves as a key starting material, offering a protected carboxylic acid at the C4 position and a secondary amine that can be readily functionalized. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for a wide range of C-H functionalization reactions on the piperidine ring itself.[2][3] This document outlines established and innovative protocols for the selective modification of this valuable scaffold.

N-Functionalization of this compound

The secondary amine of this compound is a common site for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations to modify the properties of the final compound.

N-Alkylation

N-alkylation introduces alkyl substituents to the piperidine nitrogen, which can influence the compound's basicity, lipophilicity, and pharmacological activity. A general and effective method involves the reaction with an alkyl halide in the presence of a base.[4][5]

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.1 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Quantitative Data for N-Alkylation

EntryAlkyl HalideBaseSolventTime (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMF12>90[4]
2Methyl iodideK₂CO₃DMF24~85[5]
3Ethyl bromideNaHDMF6~80[5]
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6][7] This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound

    • Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene or dioxane

    • Ethyl acetate

    • Celite

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk flask.

    • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

    • Add anhydrous toluene or dioxane to the flask.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-arylpiperidine.

Quantitative Data for Buchwald-Hartwig N-Arylation

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10085-95[8][9]
23-Bromopyridine[(cinnamyl)PdCl]₂ / t-BuXPhosNaOtBuWater5069[8]
34-ChloroanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane11080-90[6]

C-H Functionalization of the Piperidine Ring

Direct C-H functionalization of the N-Boc protected piperidine ring is a powerful strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. The regioselectivity can often be controlled by the choice of catalyst and directing group.

α-Functionalization (C2-Position)

The C2 position of the N-Boc-piperidine ring is electronically activated and a common site for functionalization.

Deprotonation at the C2 position with a strong base, followed by quenching with an electrophile, is a classic method for introducing substituents.

Experimental Protocol: α-Lithiation and Trapping

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid derivative

    • sec-Butyllithium (s-BuLi) (1.1 eq)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq)

    • Anhydrous diethyl ether or THF

    • Electrophile (e.g., benzaldehyde, methyl iodide) (1.2 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a solution of the N-Boc-piperidine-4-carboxylic acid derivative (1.0 eq) and TMEDA (1.1 eq) in anhydrous diethyl ether at -78 °C, add s-BuLi (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 3 hours.

    • Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Rhodium-catalyzed C-H insertion reactions with diazo compounds provide an efficient route to C2-functionalized piperidines.[2] The choice of the rhodium catalyst and the nitrogen protecting group can influence the stereoselectivity of the reaction.[2][10]

Experimental Protocol: Rhodium-Catalyzed C2-Arylation

  • Materials:

    • N-Boc-piperidine (1.5 eq)

    • Methyl phenyldiazoacetate (1.0 eq)

    • Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 1 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of N-Boc-piperidine (1.5 eq) and the rhodium catalyst (1 mol%) in anhydrous CH₂Cl₂ at room temperature, add a solution of methyl phenyldiazoacetate (1.0 eq) in CH₂Cl₂ dropwise over 2 hours.

    • Stir the reaction mixture for an additional 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Rhodium-Catalyzed C2-Functionalization of N-Boc-piperidine

EntryDiazo CompoundCatalystSolventYield (%)d.r.ee (%)Reference
1Methyl phenyldiazoacetateRh₂(R-TCPTAD)₄CH₂Cl₂8311:193[10]
2Methyl 4-methoxyphenyldiazoacetateRh₂(R-TCPTAD)₄CH₂Cl₂7515:195[10]
3Methyl 4-chlorophenyldiazoacetateRh₂(R-TPPTTL)₄CH₂Cl₂85>30:165[2]
β-Functionalization (C3-Position)

Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom.[2] Indirect methods, such as the ring-opening of cyclopropanated tetrahydropyridines, have been developed.[2]

γ-Functionalization (C4-Position)

Direct C-H functionalization at the C4 position can be achieved by using specific directing groups or by sterically blocking the more reactive C2 position.[2]

Functionalization at the C4-Position

The tert-butyl carboxylate group at the C4 position provides a handle for a variety of transformations.

Amide Coupling

The carboxylic acid, obtained after hydrolysis of the tert-butyl ester, can be coupled with a wide range of amines to form amides, a common motif in pharmaceuticals.

Experimental Protocol: Amide Coupling

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

    • Cool the mixture to 0 °C and add EDC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling

EntryAmineCoupling ReagentBaseSolventYield (%)Reference
1BenzylamineEDC/HOBtDIPEADCM>90[11][12]
2AnilineHATUDIPEADMF85-95[13]
3MorpholineDCC/DMAP-DCM>80[11]
Reduction to Alcohol

The tert-butyl ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

Experimental Protocol: Reduction of the Ester

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Add Na₂SO₄·10H₂O and stir for 1 hour.

    • Filter the suspension and wash the solid with THF.

    • Concentrate the filtrate to obtain N-Boc-4-(hydroxymethyl)piperidine.

Visualizations

experimental_workflow start Tert-butyl Piperidine-4-carboxylate n_func N-Functionalization start->n_func c_func C-H Functionalization start->c_func c4_func C4-Functionalization start->c4_func n_alk N-Alkylation n_func->n_alk n_ary N-Arylation n_func->n_ary c2_func α-Functionalization (C2) c_func->c2_func c3_func β-Functionalization (C3) c_func->c3_func c4_ch_func γ-Functionalization (C4) c_func->c4_ch_func amide_coup Amide Coupling c4_func->amide_coup reduction Reduction to Alcohol c4_func->reduction

Caption: Overview of functionalization strategies for this compound.

n_functionalization_workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) start_alk Tert-butyl Piperidine-4-carboxylate reagents_alk Alkyl Halide, Base (e.g., K₂CO₃) in DMF start_alk->reagents_alk product_alk N-Alkyl-tert-butyl Piperidine-4-carboxylate reagents_alk->product_alk start_ary Tert-butyl Piperidine-4-carboxylate reagents_ary Aryl Halide, Pd Catalyst, Ligand, Base (e.g., NaOtBu) in Toluene start_ary->reagents_ary product_ary N-Aryl-tert-butyl Piperidine-4-carboxylate reagents_ary->product_ary c4_functionalization_workflow start_c4 Tert-butyl Piperidine-4-carboxylate hydrolysis Hydrolysis (e.g., TFA) start_c4->hydrolysis reduction_reagents Reducing Agent (e.g., LiAlH₄) in THF start_c4->reduction_reagents acid N-Boc-piperidine- 4-carboxylic acid hydrolysis->acid amide_reagents Amine, Coupling Reagent (e.g., EDC/HOBt), Base acid->amide_reagents amide_product N-Boc-4-(aminocarbonyl) piperidine derivative amide_reagents->amide_product alcohol_product N-Boc-4-(hydroxymethyl) piperidine reduction_reagents->alcohol_product

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl Piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl piperidine-4-carboxylate and its N-aryl/heteroaryl derivatives. These compounds are crucial building blocks in medicinal chemistry and drug development. The protocols outlined below are designed to be scalable and efficient for industrial applications.

Synthesis of Key Intermediate: Tert-butyl 4-oxopiperidine-1-carboxylate

The precursor for many this compound derivatives is tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). Its synthesis is a critical first step and can be achieved in high yield on a large scale.

Protocol 1: Large-Scale Synthesis of N-Boc-4-piperidone

This protocol is adapted from established industrial synthesis methods.[1]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (2M aqueous solution)

  • Saturated aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (e.g., 20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at ambient temperature.[2]

  • Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over 5 minutes, followed by a catalytic amount of DMAP (0.4 g, 3 mmol).[2]

  • Stir the resulting solution at ambient temperature for 20 hours. The reaction progress can be monitored by TLC.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and brine (50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.

Expected Yield: Quantitative.[2]

Scale-Up Considerations:

For industrial-scale production, yields may vary slightly. The following table provides an overview of expected yields and process parameters at different scales.[1]

ParameterLab Scale (100 g)Pilot Scale (1 kg)Industrial Scale (50 kg)
Yield 98%95%92%
Purity 99.5%99.2%98.8%
Solvent Consumption 50 mL/g30 mL/g15 mL/g
Process Time 24 h28 h32 h

Synthesis of this compound

The next step involves the reduction of the ketone functionality of N-Boc-4-piperidone to an alcohol, followed by esterification, or more directly, the formation of other derivatives. For the synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate, a precursor for pyrazole derivatives, a reductive amination approach is employed.

Protocol 2: Synthesis of Tert-butyl 4-hydrazinopiperidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate for further derivatization.[3]

Materials:

  • N-Boc-4-piperidone

  • Hydrazine hydrate

  • Ethanol

  • Methanol

  • Sodium borohydride

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Add hydrazine hydrate (100 mL, 2 mol) to a solution of N-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) under a nitrogen atmosphere at room temperature.[3]

  • Stir the reaction mixture at room temperature overnight.

  • Add methanol (180 mL) and cool the mixture to 0-5 °C.

  • Add sodium borohydride (14.2 g, 375 mmol) in portions, then allow the reaction to warm to room temperature and stir for 2 hours.[3]

  • Evaporate the solvents under reduced pressure.

  • Add dichloromethane and wash the mixture with water.

  • Dry the organic layer with sodium sulfate, filter, and evaporate to yield the product as a viscous oil.

Expected Yield: 88%.[3]

Large-Scale Synthesis of N-Aryl/Heteroaryl this compound Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is widely used in the pharmaceutical industry for the synthesis of N-aryl piperidine derivatives.[4]

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general guideline for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Celite

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (1.4-2.0 equiv.), palladium catalyst (0.01-0.05 equiv.), and phosphine ligand (0.02-0.10 equiv.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

The following table summarizes representative yields for the N-arylation of piperidine derivatives with various aryl halides, demonstrating the versatility of the Buchwald-Hartwig reaction.

Piperidine DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Piperidine4-ChlorotoluenePd(OAc)₂ / XPhosNaOtBuToluene10012-24>95
Morpholine4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuDioxane800.190[5]
Piperidine4-Chloroanisole(NHC)Pd(allyl)ClNaOtBuDioxane800.2543[5]
Morpholine2-Chlorotoluene(NHC)Pd(allyl)ClNaOtBuDioxane800.494[5]
Piperazine4-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1000.1797

Visualizing the Synthetic Pathways

To better illustrate the synthetic processes, the following diagrams outline the experimental workflows and key transformations.

Synthesis of N-Boc-4-piperidone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Piperidone 4-Piperidone monohydrate HCl ReactionVessel Reaction in Methanol Ambient Temperature, 20h 4-Piperidone->ReactionVessel Boc2O Boc₂O Boc2O->ReactionVessel TEA Triethylamine TEA->ReactionVessel DMAP DMAP (cat.) DMAP->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Extraction DCM Extraction & Washes SolventRemoval->Extraction Drying Drying & Evaporation Extraction->Drying FinalProduct N-Boc-4-piperidone Drying->FinalProduct

Caption: Workflow for the large-scale synthesis of N-Boc-4-piperidone.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic System Piperidine Tert-butyl piperidine-4-carboxylate Reaction Buchwald-Hartwig Cross-Coupling Piperidine->Reaction ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product N-Aryl/Heteroaryl Piperidine Derivative Reaction->Product High Yield

Caption: General scheme for Buchwald-Hartwig N-arylation.

Synthetic_Pathway_Overview Start 4-Piperidone Monohydrate HCl Step1 Boc Protection Start->Step1 Intermediate N-Boc-4-piperidone Step1->Intermediate Step2 Reduction/ Derivatization Intermediate->Step2 Core Tert-butyl piperidine-4-carboxylate & Derivatives Step2->Core Step3 Buchwald-Hartwig N-Arylation Core->Step3 Final N-Aryl/Heteroaryl Derivatives Step3->Final

References

Application Notes and Protocols: One-Pot Synthesis of Biologically Active Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted piperidine derivatives utilizing tert-butyl piperidine-4-carboxylate as a key building block. The featured protocol leverages a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to yield novel 1,2,3-triazole-containing piperidine compounds with potential therapeutic applications.

Introduction

Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This application note details a one-pot click chemistry approach for the synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates, which have been identified as potential GPR119 agonists for the treatment of type 2 diabetes mellitus.[1][2]

Featured One-Pot Synthesis: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

A robust and rapid one-pot synthesis of 1,2,3-triazole-substituted piperidine carboxylates has been developed.[1][2] This method involves the reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with various alkyl or aryl azides in the presence of a copper(I) catalyst. The reaction proceeds with high yields and purities, and remarkably short reaction times.[1][2]

Experimental Workflow

The overall experimental workflow for this one-pot synthesis is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate C Combine Reactants in DMF A->C B Alkyl/Aryl Azides B->C D Add CuI and DIPEA at 0°C C->D E Stir for 5 minutes D->E F Quench with Ice Water E->F G Filter Precipitate F->G H Wash with Diethyl Ether G->H I Dry under Vacuum H->I J Final Product: Substituted tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates I->J

Caption: One-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of a series of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates.

CompoundR-Group (in Aryl Azide)Reaction Time (min)Isolated Yield (%)Purity (%)
5a Phenyl595>96
5b 4-Methylphenyl597>96
5c 4-Methoxyphenyl596>96
5d 4-Chlorophenyl592>96
5e 4-Fluorophenyl594>96
5f 4-Bromophenyl593>96
5g 4-Nitrophenyl592>96

Data extracted from the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g) as described in the cited literature.[1]

Experimental Protocol

Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g)

Materials:

  • Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq)

  • Substituted alkyl/aryl azides (1.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ice cold water

  • Anhydrous diethyl ether

Procedure:

  • To a solution of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate in DMF (5 mL), add the corresponding alkyl or aryl azide (1.0 eq).

  • Add CuI (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.

  • Cool the reaction mixture to 0°C and stir for 5 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Dry the solid under vacuum.

  • Wash the dried solid with anhydrous diethyl ether to afford the final tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates.[1]

Application in Drug Discovery: GPR119 Agonism

The synthesized compounds have been investigated as potential agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes mellitus.[1][2] The activation of GPR119 in pancreatic β-cells and intestinal L-cells is known to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.

GPR119 Signaling Pathway

The simplified signaling pathway for GPR119 activation is illustrated below.

G cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_downstream Downstream Effects Agonist GPR119 Agonist (e.g., Synthesized Compounds) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (β-cells) PKA->Insulin GLP1 GLP-1 Secretion (L-cells) PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 signaling pathway.

Conclusion

The one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates via click chemistry represents a highly efficient and scalable method for generating libraries of novel compounds.[1][2] This protocol is particularly valuable for drug discovery programs targeting GPR119 and other therapeutic targets where a functionalized piperidine scaffold is desired. The operational simplicity, short reaction times, and high yields make this an attractive approach for medicinal chemists.

References

Application Notes and Protocols: The Versatile Role of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its piperidine core is a prevalent feature in numerous pharmaceuticals, and the tert-butyl ester provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at other positions of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of key therapeutic agents, including opioids and antivirals.

Synthesis of Opioid Analgesics: The Fentanyl Analogue Core

The piperidine moiety is central to the structure of many potent opioid analgesics, including fentanyl and its analogues. This compound hydrochloride serves as a crucial starting material for the synthesis of the core 4-anilinopiperidine structure.

Application:

The following protocol outlines a synthetic route to a key intermediate in the synthesis of fentanyl, starting from a related precursor, which can be adapted for the use of this compound hydrochloride. This intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a direct precursor to the fentanyl core structure.[1]

Quantitative Data Summary:
StepReactionKey ReagentsSolventTemperatureTimeYield
1Reductive AminationAniline, Sodium triacetoxyborohydride (STAB), Acetic acidDichloromethaneIce bath to RT16 h~85%
2AcylationPropionyl chloride, DiisopropylethylamineDichloromethaneReflux4 h~90%
3Boc Deprotection4M HCl in DioxaneDioxaneRoom Temp.1 hHigh
4N-AlkylationPhenethyl bromide, K₂CO₃DMF70 °C24 h~75%
Experimental Protocol: Synthesis of a Fentanyl Analogue

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane, add aniline (1.1 eq) and acetic acid (1.0 eq) at 0 °C (ice bath).

  • Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Add propionyl chloride (1.2 eq) dropwise and reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated product.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 2 in dioxane.

  • Add a 4M solution of HCl in dioxane and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.

Step 4: N-Alkylation to Yield Fentanyl Analogue

  • To a solution of the deprotected piperidine from Step 3 (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Add phenethyl bromide (1.2 eq) and heat the mixture to 70 °C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the fentanyl analogue.

Signaling Pathway of μ-Opioid Receptor Agonists

Fentanyl and its analogues exert their analgesic effects by acting as potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3][4][5][6]

fentanyl_signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion Blocked Ca_ion Ca²⁺ Influx (Decreased) K_ion K⁺ Efflux (Increased) ATP ATP Neurotransmitter Neurotransmitter Release (Decreased) cAMP->Neurotransmitter Leads to Analgesia Analgesia Neurotransmitter->Analgesia Contributes to

Caption: Fentanyl's mechanism of action via the μ-opioid receptor.

Synthesis of Antiviral Agents: CCR5 Receptor Antagonists

The piperidine scaffold is a key component of several CCR5 receptor antagonists, which are a class of antiviral drugs used in the treatment of HIV infection. These drugs work by blocking the CCR5 co-receptor on the surface of host cells, thereby preventing the entry of the HIV virus.

Application:

This compound hydrochloride can be utilized as a foundational scaffold to synthesize various CCR5 antagonists. The general synthetic strategy involves the functionalization of the piperidine nitrogen and the carboxylate group to introduce the necessary pharmacophoric elements for CCR5 binding.

Quantitative Data Summary (Representative Examples):
Compound ClassTargetKey Synthetic StepTypical Yield Range
Piperidine-4-carboxamidesCCR5Amide coupling60-85%
Piperazino-piperidinesCCR5Reductive amination50-75%
N-Aryl-piperidinesCCR5Buchwald-Hartwig amination70-90%
Experimental Protocol: General Workflow for the Synthesis of a Piperidine-based CCR5 Antagonist

This protocol provides a generalized workflow for the synthesis of a piperidine-based CCR5 antagonist, which can be adapted based on the specific target molecule.

antiviral_synthesis_workflow start This compound HCl step1 N-Functionalization (e.g., Arylation, Alkylation) start->step1 intermediate1 N-Substituted Piperidine Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Piperidine-4-carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product CCR5 Antagonist step3->final_product

Caption: General synthetic workflow for piperidine-based CCR5 antagonists.

Step 1: N-Functionalization of the Piperidine Ring

  • The secondary amine of this compound can be functionalized through various methods such as Buchwald-Hartwig amination with an aryl halide or reductive amination with an aldehyde/ketone.

Step 2: Deprotection of the Tert-butyl Ester

  • The tert-butyl ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid.

Step 3: Amide Bond Formation

  • The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to introduce the final pharmacophoric elements of the CCR5 antagonist.

Signaling Pathway of CCR5 Antagonism

CCR5 antagonists are allosteric inhibitors that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the HIV envelope glycoprotein gp120. This blocks the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[7][8][9]

ccr5_antagonism cluster_hiv_entry HIV Entry into Host Cell cluster_inhibition Inhibition by CCR5 Antagonist HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Induces Binding to Host_Cell Host Cell Membrane CCR5->Host_Cell Membrane Fusion CCR5->Blocked_CCR5 Induces Conformational Change Antagonist CCR5 Antagonist (Piperidine-based) Antagonist->CCR5 Binds Allosterically Viral_Entry_Blocked Viral Entry Blocked

Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.

Potential Applications in Neuroleptic and Dual-Acting Ligand Synthesis

Furthermore, there is growing interest in the development of dual-acting ligands, such as those targeting both opioid and neuropeptide FF (NPFF) receptors, to achieve analgesia with reduced tolerance.[10][11][12] The piperidine core provided by this compound hydrochloride is an excellent starting point for the synthesis of such multi-target ligands. The general synthetic strategies would involve sequential or convergent approaches to introduce pharmacophores for each target onto the piperidine scaffold.

Conclusion

This compound hydrochloride is a valuable and versatile starting material in the synthesis of a wide range of pharmaceutical agents. Its utility is well-established in the synthesis of potent opioids and is of significant interest for the development of novel antiviral agents, neuroleptics, and other multi-target therapeutics. The protocols and workflows presented here provide a foundation for researchers to explore the vast potential of this important chemical building block in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tert-butyl Piperidine-4-carboxylate and its derivatives.

Troubleshooting Guide & FAQs

Q1: My final product of this compound is an oil, but I expected a solid. What should I do?

A1: this compound and many of its derivatives are often isolated as colorless or yellowish oils at room temperature.[1][2] This is not necessarily an indication of impurity. However, if you suspect impurities are preventing crystallization, consider the following:

  • Purity Check: Analyze your product using analytical techniques like ¹H NMR, ¹³C NMR, or GC-MS to confirm its identity and purity.[3] The presence of residual solvents or side-products can lower the melting point.

  • Purification: If impurities are detected, further purification is necessary. Flash column chromatography is a commonly used and effective method.[1][2]

  • Inducing Crystallization: If the product is pure but remains an oil, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a seed crystal of the solid product, if available.

    • Cooling the sample to a lower temperature (e.g., in an ice bath or refrigerator).

Q2: I am seeing extra peaks in my ¹H NMR spectrum after purification. What are the likely impurities?

A2: Extra peaks in the ¹H NMR spectrum indicate the presence of impurities. Common culprits include:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol) are common impurities. Compare the chemical shifts of the unknown peaks with known solvent peaks.

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials like piperidine-4-carboxylic acid or di-tert-butyl dicarbonate.

  • Byproducts: Depending on the synthetic route, byproducts may form. For instance, if the reaction involves Boc protection, byproducts from the decomposition of di-tert-butyl dicarbonate might be present.

  • Water: The presence of water can be identified by a broad singlet, the chemical shift of which can vary depending on the solvent.

To address this, repurification is recommended, possibly with a different solvent system for column chromatography or by performing a recrystallization.

Q3: My column chromatography separation is not effective. The product is co-eluting with impurities. How can I improve the separation?

A3: To improve separation during column chromatography, you can adjust the following parameters:

  • Solvent System (Eluent): The polarity of the eluent is critical. If your product and impurities are eluting too quickly and together, your solvent system is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) relative to the less polar solvent (e.g., hexanes).[1] Conversely, if your product is not moving down the column, increase the polarity. Thin-layer chromatography (TLC) should be used to test different solvent systems before running the column.

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in poor separation.

  • Stationary Phase: While silica gel is most common, other stationary phases like alumina could be explored if separation on silica is challenging.

Q4: What are the best analytical techniques to confirm the purity of my this compound?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of your product:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, which helps to confirm the identity of the product.[3] Gas chromatography-mass spectrometry (GC-MS) can be used to separate volatile components and identify them.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying impurities.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the Boc protecting group.[3]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography Purification

Product DerivativeStationary PhaseEluent SystemReference
tert-Butyl 4-iodopiperidine-1-carboxylate derivativeSilica GelEthyl Acetate / Hexanes[2]
tert-Butyl 4-(substituted)-1H-pyrazol-5-yl]piperidine-1-carboxylateSilica GelAcetone / n-hexane[4]
General this compound derivativesSilica GelEthyl Acetate / Hexanes[1]

Table 2: Characteristic Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃) ~1.45 ppm (s, 9H, tert-butyl), ~1.5-2.0 ppm (m, 4H, piperidine CH₂), ~2.4 ppm (m, 1H, piperidine CH), ~2.8-3.0 ppm (m, 2H, piperidine CH₂), ~3.9-4.1 ppm (m, 2H, piperidine CH₂)
¹³C NMR (CDCl₃) ~28.4 ppm (tert-butyl CH₃), ~40-45 ppm (piperidine CH₂), ~79.5 ppm (tert-butyl C), ~174 ppm (C=O)
MS (ESI) m/z [M+H]⁺

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Set up the gas chromatograph with an appropriate column (e.g., a non-polar capillary column).

    • Set the temperature program for the oven, injector, and detector.

    • Set the mass spectrometer to scan over a suitable mass range.

  • Injection and Analysis:

    • Inject a small volume of the sample solution into the GC.

    • The components of the sample will be separated in the GC column and then detected by the mass spectrometer.

    • Analyze the resulting chromatogram to determine the number of components and their relative abundance.

    • Analyze the mass spectrum of each component to confirm its identity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Reaction Mixture purification Purification Step (e.g., Column Chromatography) start->purification analysis Purity & Identity Check (NMR, GC-MS, HPLC) purification->analysis waste Impurities purification->waste analysis->purification end_product Pure Product analysis->end_product >95% Pure

Caption: General experimental workflow for purification and analysis.

troubleshooting_tree cluster_analysis Analysis cluster_decisions Troubleshooting Path cluster_actions Corrective Actions start Impure Product After Initial Purification check_nmr Analyze ¹H NMR and TLC start->check_nmr decision Identify Impurity Type check_nmr->decision solvent Residual Solvent decision->solvent Known solvent peaks starting_material Starting Material decision->starting_material Peaks match SM byproduct Byproduct decision->byproduct Unknown peaks action_solvent Dry under high vacuum solvent->action_solvent action_sm Re-run column with optimized eluent starting_material->action_sm action_byproduct Consider recrystallization or alternative chromatography byproduct->action_byproduct

Caption: Troubleshooting decision tree for common impurities.

References

Technical Support Center: Chemistry of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning common side reactions encountered in the chemistry of tert-butyl piperidine-4-carboxylate and its derivatives.

Section 1: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step, most often achieved under acidic conditions. However, this process can lead to incomplete reactions and the formation of side products.

Troubleshooting Guide: N-Boc Deprotection
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Deprotection / Slow Reaction 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Poor solubility of the starting material.1. Increase the acid concentration (e.g., use 50% TFA in DCM or 4M HCl in dioxane).[1][2] 2. Extend the reaction time and monitor by TLC or LC-MS. Gentle heating (e.g., to 40-50°C) can be considered, but may increase side reactions.[1] 3. Select a different solvent system in which the starting material is more soluble.[1]
Formation of Side Products (e.g., unexpected peaks in LC-MS) The primary cause is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group. This electrophile can alkylate nucleophilic sites on the substrate or other molecules.[3][4]Incorporate a scavenger into the deprotection mixture to "trap" the tert-butyl cation.[3][4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[5]
Degradation of Other Acid-Sensitive Groups (e.g., esters, acetals) The harsh acidic conditions required for Boc deprotection can cleave other acid-labile functional groups.[2]Use milder deprotection methods or a less harsh acid. For example, HCl in dioxane is sometimes considered milder than TFA for certain substrates.[2] Careful control of reaction temperature and time is also crucial.[2]
Low Yield of Isolated Product 1. Product loss during aqueous work-up, especially if the product's salt is water-soluble. 2. Incomplete extraction from the aqueous phase.1. If the hydrochloride or trifluoroacetate salt is water-soluble, consider direct use of the salt in the next step or investigate alternative work-up procedures.[1] 2. Ensure the aqueous layer is basic (pH > 8) before extraction to have the product in its free base form. Perform multiple extractions with an organic solvent.[1]
Product is an Oil or Difficult to Crystallize The trifluoroacetate (TFA) salt of the deprotected amine can sometimes be oily and difficult to handle.[2]Consider using 4M HCl in dioxane for the deprotection. The resulting hydrochloride salt is often a crystalline solid, which can simplify isolation and purification.[2][6]
Quantitative Data on Scavenger Efficiency
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide Side Product
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%

Data is illustrative and based on literature reports for model peptides.[4]

Experimental Protocols: N-Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This protocol is suitable for substrates that may contain acid-sensitive, nucleophilic groups susceptible to tert-butylation.

  • Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1-1.2 equiv.) to the solution.[3]

  • Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[6]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic to handle.[2]

  • Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Deprotection: Add 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate. Monitor progress by TLC or LC-MS.[1]

  • Work-up:

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

    • To obtain the free base, suspend the residue or filtered solid in a mixture of water and DCM. Add a saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[1]

Visualizations: N-Boc Deprotection

start Start: Incomplete Boc Deprotection check_acid Sufficient Acid Strength and Concentration? start->check_acid increase_acid Increase Acid Concentration/Equivalents (e.g., 50% TFA or 4M HCl) check_acid->increase_acid No check_time_temp Sufficient Reaction Time and Temperature? check_acid->check_time_temp Yes increase_acid->check_time_temp increase_time Extend Reaction Time, Monitor by TLC/LC-MS check_time_temp->increase_time No check_solubility Is Starting Material Fully Soluble? check_time_temp->check_solubility Yes increase_time->check_solubility end_fail Consider Milder Deprotection Methods if Side Reactions Occur increase_time->end_fail:w If side reactions increase change_solvent Change Solvent System check_solubility->change_solvent No end_success End: Complete Deprotection check_solubility->end_success Yes change_solvent->end_success

Troubleshooting workflow for incomplete N-Boc deprotection.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_solution Solution Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H+ (TFA) Carbamic Acid Carbamic Acid Protonated Boc-Amine->Carbamic Acid - tert-Butyl Cation (tBu+) Deprotected Amine (Salt) Deprotected Amine (Salt) Carbamic Acid->Deprotected Amine (Salt) - CO2 tert-Butyl Cation tert-Butyl Cation Alkylated Side Product Alkylated Side Product tert-Butyl Cation->Alkylated Side Product + Nucleophilic Residue Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation + Scavenger (e.g., TIS) Nucleophilic Residue Nucleophilic Residue Scavenger Scavenger

Mechanism of Boc deprotection and scavenger intervention.

Section 2: N-Alkylation of the Piperidine Nitrogen

After Boc deprotection, the secondary amine of the piperidine ring is available for functionalization, such as N-alkylation. Common issues include controlling the extent of alkylation.

Troubleshooting Guide: N-Alkylation
ProblemProbable Cause(s)Recommended Solution(s)
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Use of a highly reactive alkylating agent (e.g., methyl iodide). 2. Stoichiometry: excess alkylating agent relative to the piperidine. 3. Reaction conditions promoting multiple alkylations.1. Use a less reactive alkylating agent if possible (e.g., bromide instead of iodide). 2. Use a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkylating agent.[7] 3. Add the alkylating agent slowly to the piperidine solution, for example, using a syringe pump. This maintains a low concentration of the alkylating agent.[7] 4. Consider reductive amination as an alternative method, as it avoids over-alkylation.[1]
Incomplete or Slow Reaction 1. Steric hindrance from substituents on the piperidine ring or the alkylating agent. 2. Poor leaving group on the alkylating agent. 3. Suboptimal solvent or base.1. Increase the reaction temperature and/or time. 2. Switch to an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). 3. Use a stronger base (e.g., NaH) or a more polar aprotic solvent like DMF.[7]
Low Yield In addition to the causes above, product may be lost during work-up if the N-alkylated piperidine is water-soluble.Ensure the aqueous phase is sufficiently basic during extraction to minimize the formation of water-soluble salts. Use a continuous liquid-liquid extractor for highly water-soluble products.
Quantitative Data on N-Alkylation

Controlling the mono- versus di-alkylation ratio is a common challenge in the N-alkylation of secondary amines. While specific data for this compound is not available, the general strategies to favor mono-alkylation are well-established. Reductive amination is a preferred method to avoid over-alkylation.[1]

MethodKey ParametersExpected Outcome
Direct Alkylation Slow addition of alkyl halide (1.0 eq) to piperidine (1.1 eq) with a non-nucleophilic base.Primarily mono-alkylation, but risk of over-alkylation remains.
Reductive Amination Piperidine (1.0 eq), aldehyde/ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq).Highly selective for mono-alkylation; no over-alkylation.[1]
Experimental Protocols: N-Alkylation

Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide

This protocol is optimized to minimize the formation of quaternary ammonium salts.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the deprotected piperidine derivative (1.1 equiv.) and a non-nucleophilic base such as powdered K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.) in an anhydrous solvent like acetonitrile (MeCN) or DMF.

  • Alkylation: Add the alkyl halide (1.0 equiv.) dropwise to the stirred solution at room temperature. For highly reactive alkyl halides, slow addition using a syringe pump over several hours is recommended.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: N-Alkylation via Reductive Amination

This method is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[1]

  • Preparation: To a dry round-bottom flask, add the deprotected piperidine derivative (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[8]

Visualizations: N-Alkylation

Alkyl_Halide Alkyl Halide (R-X) Mono-alkylated_Piperidine Mono-alkylated Piperidine (Desired Product) Quaternary_Salt Quaternary_Salt Mono-alkylated_Piperidine->Quaternary_Salt + R-X - HX Piperidine Piperidine Piperidine->Mono-alkylated_Piperidine + R-X - HX note Side reaction is favored by: - Excess Alkyl Halide - Highly Reactive Alkyl Halide (e.g., R-I) Quaternary_Salt->note

Reaction pathways for N-alkylation of piperidine.

Section 3: Amide Coupling of the Carboxylate

The carboxylate at the 4-position can be coupled with an amine to form an amide bond. This reaction is typically mediated by a coupling reagent. A key challenge is to avoid racemization if the amine or other parts of the molecule are chiral.

Troubleshooting Guide: Amide Coupling
ProblemProbable Cause(s)Recommended Solution(s)
Racemization/Epimerization 1. Use of a strong, non-sterically hindered base (e.g., triethylamine). 2. Elevated reaction temperature. 3. Long pre-activation time of the carboxylic acid before adding the amine. 4. Certain coupling reagents are more prone to causing racemization.1. Switch to a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][9] 2. Perform the coupling at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature).[4] 3. Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent last to the mixture of acid, amine, and additive. 4. Use a coupling reagent known for low racemization, such as HATU or COMU, or a combination of a carbodiimide (like DIC) with an additive like OxymaPure.[4]
Low Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling reagent for sterically hindered substrates. 2. Formation of a guanidinium byproduct with uronium reagents (e.g., HATU, HBTU) if the reagent is in excess or the amine is added before the acid is fully activated.1. For hindered couplings, use a more powerful onium salt reagent like HATU, HCTU, or COMU.[3][4] 2. Use a slight excess of the carboxylic acid and amine relative to the coupling reagent. Pre-activate the acid with the coupling reagent for a short period before adding the amine.
Difficult Purification Water-soluble byproducts from some coupling reagents (e.g., EDC) can complicate extraction. The urea byproduct from DCC is often insoluble and can be removed by filtration, but residual amounts can remain.Use EDC for its water-soluble urea byproduct that can be removed with an aqueous wash.[9] For DCC, ensure complete filtration of the dicyclohexylurea.
Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid being coupled, the coupling reagent, the base, and the solvent. The following data for model peptide couplings illustrates the relative performance of different coupling reagent classes in suppressing racemization. Lower percentages indicate better stereochemical preservation.

Coupling Reagent ClassExample Reagent(s)General Racemization Level
Carbodiimides (no additive) DCC, EDCHigh
Carbodiimides + Additive EDC/HOBt, DIC/OxymaLow to Moderate
Phosphonium Salts PyBOP, PyAOPLow
Uronium/Aminium Salts HBTU, HATU, COMUVery Low to Low[9]

This table provides a general comparison; actual racemization levels can vary significantly.

Experimental Protocols: Amide Coupling

Protocol 1: Amide Coupling using EDC/HOBt

This is a widely used and cost-effective method for amide bond formation.

  • Preparation: In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.), the amine component (1.0-1.2 equiv.), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) in an anhydrous solvent like DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.[10]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF.

  • Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add the amine component (1.0 equiv.) to the reaction mixture.

  • Reaction: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Amide Coupling

start Start: Choose Coupling Reagent and Conditions is_hindered Is the Amine or Acid Sterically Hindered? start->is_hindered use_onium Use High-Efficiency Onium Salt (e.g., HATU, COMU) is_hindered->use_onium Yes use_carbodiimide Use Carbodiimide + Additive (e.g., EDC/HOBt) is_hindered->use_carbodiimide No is_racemization_risk High Risk of Racemization? use_onium->is_racemization_risk use_carbodiimide->is_racemization_risk low_temp_base Use Hindered Base (DIPEA) and Low Temperature (0 °C) is_racemization_risk->low_temp_base Yes proceed Proceed with Coupling is_racemization_risk->proceed No low_temp_base->proceed

Decision workflow for selecting amide coupling conditions.

References

Optimization of N-Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-Boc deprotection protocols, minimizing side product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during N-Boc deprotection?

A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the acidic cleavage of the Boc group. This is commonly referred to as t-butylation. Another significant side reaction, particularly in peptide synthesis, is the formation of aspartimide from aspartic acid residues. Incomplete deprotection can also be a major issue, leading to a mixture of starting material and product.

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to t-butylation. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[1]

Q3: How can t-butylation be prevented?

A3: The most effective method to prevent t-butylation is the addition of "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can react with the substrate.[1][2]

Q4: What causes incomplete N-Boc deprotection?

A4: Incomplete deprotection can arise from several factors, including:

  • Insufficient acid strength or concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[3]

  • Steric hindrance: Bulky neighboring groups can impede the access of the acid to the Boc-protected amine.[4]

  • Peptide aggregation: In solid-phase peptide synthesis, peptide chains can aggregate, preventing efficient reagent diffusion.[3]

  • Reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[4]

Troubleshooting Guides

Issue 1: Presence of a side product with a mass increase of +56 Da.

Diagnosis: This mass shift is a clear indication of t-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule.

Solution:

  • Incorporate Scavengers: The most effective solution is to add a scavenger or a cocktail of scavengers to your deprotection reaction. The choice of scavenger depends on the specific nucleophilic residues present in your substrate.

    • For Tryptophan: Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective. 1,2-Ethanedithiol (EDT) can also be used.[1][5]

    • For Methionine: Thioanisole is a good choice to prevent S-alkylation.[5]

    • For Cysteine: 1,2-Ethanedithiol (EDT) is a commonly used scavenger.[2][5]

    • For Tyrosine: Phenol or anisole can act as decoy molecules for the tert-butyl cation.[6]

  • Optimize Reaction Conditions: Consider using a lower concentration of acid or running the reaction at a lower temperature to reduce the rate of tert-butyl cation formation.

Quantitative Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide:

Scavenger Cocktail (v/v)Desired Product (%)S-tert-butylated Side Product (%)
95% TFA / 2.5% TIS / 2.5% H₂O923
90% TFA / 5% EDT / 5% Anisole886
90% TFA / 5% Thioanisole / 5% DCM858

Note: Data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Issue 2: Incomplete deprotection observed by LC-MS or TLC.

Diagnosis: The presence of starting material alongside the desired product indicates that the deprotection reaction has not gone to completion.

Solution:

  • Increase Acid Strength or Concentration: If using TFA in DCM, you can increase the concentration of TFA (e.g., from 25% to 50%). Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[3][4]

  • Prolong Reaction Time or Increase Temperature: Allow the reaction to stir for a longer period. Gentle warming can also increase the reaction rate, but this should be done cautiously as it may also increase side product formation.[4]

  • Improve Solubility: Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.

  • For Solid-Phase Peptide Synthesis (SPPS): Ensure adequate swelling of the resin before deprotection to allow for efficient reagent access.[3]

Experimental Protocols

Standard Acidic Deprotection

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc protected compound in DCM (e.g., 10 mL per gram of substrate).

  • Add the desired scavenger or scavenger cocktail (e.g., 2.5-5% v/v TIS).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The crude product is often obtained as the TFA salt and may be purified further.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent or use it directly.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

Milder Deprotection Methods

Protocol 3: Thermal Deprotection in Water

This method is suitable for substrates that are stable at elevated temperatures and offers a greener alternative to acidic methods.

  • Suspend the N-Boc protected compound in deionized water.

  • Heat the mixture to reflux (100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to several hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Yields for Thermal Deprotection in Water: [7]

SubstrateTimeYield (%)
N-Boc-aniline10 min95
N-Boc-benzylamine12 min97
N-Boc-pyrrole10 min92

Protocol 4: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method utilizes a solid, non-volatile acid, which can be easier to handle than TFA or HCl gas.

  • Combine the N-Boc protected amine and p-toluenesulfonic acid monohydrate (2 equivalents) in a mortar.

  • Grind the mixture using a pestle for 10 minutes at room temperature in a fume hood.[8]

  • Suspend the resulting crude mixture in dichloromethane.

  • Collect the precipitated product (the p-toluenesulfonate salt of the amine) by filtration.[8]

  • Air-dry the solid to obtain the deprotected amine salt.[8]

Protocol 5: Deprotection using Zinc Bromide (ZnBr₂)

Lewis acids like ZnBr₂ can be used for a milder deprotection, which can be beneficial for substrates with other acid-sensitive groups.

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Add an excess of anhydrous zinc bromide (e.g., 2-3 equivalents).[9]

  • Stir the mixture at room temperature. Reaction times can be long, sometimes overnight.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 6: Deprotection using Ferric Chloride (FeCl₃)

Catalytic amounts of FeCl₃ can be used for the deprotection of certain N-Boc protected amines.

  • Dissolve the N-Boc protected substrate in a suitable solvent like dichloromethane.

  • Add a catalytic amount of anhydrous ferric chloride (e.g., 10-20 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove the catalyst.

  • Dry the organic layer and concentrate to obtain the deprotected amine.

Visualizations

Deprotection_Mechanism Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product Side Product (t-Butylation) tBu_Cation->Side_Product + Nucleophile Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger

Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start N-Boc Deprotection Reaction Analysis Analyze Crude Product (LC-MS, TLC) Start->Analysis Decision Complete Deprotection? Analysis->Decision Incomplete Incomplete Deprotection Decision->Incomplete No Side_Products Side Products Observed? Decision->Side_Products Yes Troubleshoot_Incomplete Troubleshoot Incomplete Reaction: - Increase acid concentration/strength - Prolong reaction time/increase temp. - Improve solubility Incomplete->Troubleshoot_Incomplete No_Side_Products No Significant Side Products Side_Products->No_Side_Products No Troubleshoot_Side_Products Troubleshoot Side Products: - Add/optimize scavengers - Use milder conditions - Lower temperature Side_Products->Troubleshoot_Side_Products Yes End Purify Product No_Side_Products->End Troubleshoot_Incomplete->Start Troubleshoot_Side_Products->Start

Caption: A logical workflow for troubleshooting common N-Boc deprotection issues.

References

Technical Support Center: Synthesis of Tert-butyl Piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl Piperidine-4-carboxylate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my yield of this compound consistently low?

Low yields can stem from several factors, primarily incomplete reaction or side reactions. Here are common causes and solutions:

  • Insufficient Reagent Activity: The primary protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), may not be reactive enough on its own, especially if the piperidine nitrogen is part of a complex or sterically hindered molecule.

    • Solution: The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by activating the (Boc)₂O.[1][2] Be cautious with the amount of DMAP, as excessive amounts can lead to side reactions.

  • Inappropriate Base: The choice and amount of base are crucial for efficient proton scavenging during the reaction.

    • Solution: Triethylamine (TEA) or Diisopropylethylamine (DIEA) are commonly used. Ensure at least a stoichiometric equivalent of the base is used relative to the starting piperidine derivative. For zwitterionic starting materials like piperidine-4-carboxylic acid, using a base like sodium hydroxide or sodium bicarbonate in an aqueous or biphasic system can improve solubility and reaction rate.

  • Poor Solubility of Starting Material: The starting piperidine derivative may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

    • Solution: Experiment with different solvents or solvent mixtures. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane are common choices. For amino acid starting materials, a mixture of water and an organic solvent like THF or t-butanol can be effective.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes improve the reaction rate and yield.[3] However, be aware that higher temperatures can also promote side reactions.

2. I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

The formation of multiple products is a common issue. Here are the likely side products and strategies to mitigate them:

  • Di-Boc Protected Product: Primary amines can sometimes react with two equivalents of (Boc)₂O, leading to the formation of a di-tert-butoxycarbonyl derivative.

    • Solution: Carefully control the stoichiometry of (Boc)₂O, using 1.0 to 1.2 equivalents relative to the amine. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed.

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.

    • Solution: Run the reaction at room temperature or below to minimize this side reaction.

  • Reaction with Other Functional Groups: If your starting material contains other nucleophilic functional groups, such as hydroxyl groups, they can also react with (Boc)₂O.

    • Solution: N-protection is generally favored over O-protection due to the higher nucleophilicity of amines. To enhance selectivity, avoid using strong bases that could deprotonate the alcohol and consider running the reaction at lower temperatures.

3. I am facing challenges in purifying my this compound derivative. What are the best practices?

Purification of piperidine derivatives can be challenging due to their basic nature, which can lead to issues like peak tailing on standard silica gel chromatography.

  • Peak Tailing on Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and tailing peaks.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include triethylamine (0.1-1% v/v) or a few drops of aqueous ammonia in the mobile phase.

    • Solution 2: Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[4]

  • For Highly Polar Derivatives: If your derivative is highly polar, normal-phase chromatography may not be effective.

    • Solution: Reversed-Phase Chromatography: Reversed-phase flash chromatography or HPLC using a C18 column is an excellent alternative for purifying polar compounds.[5][6] A common mobile phase system is a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Piperidine-4-carboxylic Acid

EntryBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃/NaHCO₃NoneWater3022Not specified[3]
2NaOHNoneWater/t-butanolRoom TempOvernight100[7]
3TriethylamineDMAPDCM0 to Room Temp1100
4Sodium tert-butoxideBrettPhos-Pd-G3Toluene1001Not specified[3]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete reactionAdd DMAP as a catalyst; optimize base and solvent.
Side reactionsControl stoichiometry; run at lower temperatures.
Multiple ProductsDi-Boc protectionUse 1.0-1.2 eq. of (Boc)₂O.
Urea formationMaintain room temperature or below.
Purification ChallengesPeak tailing on silicaAdd triethylamine to eluent; use alumina.
High polarityUse reversed-phase chromatography.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Piperidine-4-carboxylic Acid

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system. For example, a mixture of water and tert-butanol (1:1) or a buffer solution of sodium carbonate and sodium bicarbonate in water.[3][7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If an organic solvent was used, wash the reaction mixture with a mild aqueous acid (e.g., 1M KHSO₄) to remove any unreacted base.

    • If an aqueous solvent was used, extract with a nonpolar solvent like diethyl ether to remove unreacted (Boc)₂O.[3]

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 3M HCl).

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Purification of a Basic this compound Derivative using Alumina Column Chromatography

  • Column Packing: Pack a chromatography column with basic or neutral alumina slurry in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material cool Cool to 0 °C start->cool add_reagents Add Base and (Boc)2O cool->add_reagents react Stir at Room Temperature add_reagents->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss optimize_conditions Optimize Reaction Conditions (Base, Solvent, Catalyst) incomplete_reaction->optimize_conditions Solution control_stoichiometry Control Stoichiometry & Temperature side_reactions->control_stoichiometry Solution improve_purification Modify Purification (e.g., Alumina, RP-HPLC) purification_loss->improve_purification Solution end Successful Synthesis optimize_conditions->end Improved Yield control_stoichiometry->end Improved Yield improve_purification->end Improved Yield

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

reaction_mechanism cluster_activation Activation of (Boc)2O by DMAP cluster_protection N-Boc Protection dmap DMAP boc2o (Boc)2O dmap->boc2o Nucleophilic Attack piperidine Piperidine Derivative activated_boc Activated Boc-DMAP complex boc2o->activated_boc protected_piperidine N-Boc-Piperidine Derivative activated_boc->protected_piperidine piperidine->activated_boc Nucleophilic Attack

References

Technical Support Center: Overcoming Solubility Issues in Reactions with Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using tert-butyl piperidine-4-carboxylate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to light yellow powder or lump. Its hydrochloride salt is soluble in water and some organic solvents.[1] The free base exhibits solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents.

Q2: In which common organic solvents is this compound most soluble?

A2: While precise quantitative data can vary with temperature and purity, this compound generally shows good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM). It is also soluble in alcohols like ethanol and methanol, and ethers like tetrahydrofuran (THF).[2]

Q3: My reaction with this compound is very slow and the starting material doesn't seem to fully dissolve. What can I do?

A3: This is a common issue when using less polar solvents where the compound's solubility is limited. To address this, you can try several approaches:

  • Solvent Selection: Switch to a more polar aprotic solvent like DMF or acetonitrile where the starting material has higher solubility.

  • Heating: Gently heating the reaction mixture can increase the solubility of the starting material and accelerate the reaction rate.

  • Sonication: Applying ultrasound (sonication) can help to break down solid particles and enhance dissolution, which can be particularly useful for heterogeneous mixtures.[3][4][5][6]

Q4: I am observing precipitation during my reaction. What could be the cause and how can I prevent it?

A4: Precipitation during a reaction can be due to several factors:

  • Product Insolubility: The product of the reaction may be insoluble in the chosen solvent.

  • Salt Formation: In reactions like N-alkylation, the formation of a salt byproduct (e.g., a hydrohalide salt) that is insoluble in the reaction medium is common.

  • Temperature Changes: If the reaction is cooled, the solubility of a reactant or product may decrease, leading to precipitation.

To mitigate this, you can:

  • Add a co-solvent to increase the solubility of the precipitating species.

  • If a salt is forming, adding a non-nucleophilic base can neutralize the acid generated and prevent salt precipitation.

  • Maintain a constant temperature at which all components remain in solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Reaction Yield Incomplete dissolution of this compound leading to a heterogeneous reaction mixture.1. Optimize Solvent System: Use a solvent in which all reactants are fully soluble. Refer to the solubility data table below. Consider using a more polar solvent like DMF or acetonitrile. 2. Increase Temperature: Gently heat the reaction mixture to improve solubility and reaction rate. Monitor for potential side reactions at higher temperatures. 3. Use a Phase Transfer Catalyst (PTC): For reactions in biphasic or heterogeneous systems (e.g., solid-liquid), a PTC like a quaternary ammonium salt can facilitate the reaction between reactants in different phases, often leading to higher yields.[7][8][9] 4. Employ Sonication: Use an ultrasonic bath to promote dissolution and increase the reaction rate.[3][4][5][6]
Reaction Stalls or is Incomplete Limited availability of the dissolved reactant due to poor solubility.1. Gradual Addition: Add the other reactants slowly to the suspension of this compound to maintain a low concentration of the dissolved piperidine, driving the equilibrium towards the product. 2. Stirring Efficiency: Ensure vigorous stirring to maximize the surface area of the undissolved solid and promote its dissolution as the reaction proceeds.
Difficulty in Product Purification Co-precipitation of unreacted starting material with the product.1. Complete the Reaction: Before work-up, ensure the reaction has gone to completion using techniques like TLC or LC-MS. If necessary, extend the reaction time or apply gentle heating. 2. Selective Precipitation/Crystallization: Choose a solvent system for work-up and purification where the product and starting material have significantly different solubilities.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dichloromethane (DCM)Soluble
N,N-Dimethylformamide (DMF)Soluble
AcetonitrileSoluble
Tetrahydrofuran (THF)Soluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
WaterSlightly Soluble (free base), Soluble (HCl salt)

Note: This table provides a general guide. Actual solubility can be affected by temperature, purity, and the presence of other solutes.

Experimental Protocols

Protocol: N-Benzylation of this compound

This protocol describes a common N-alkylation reaction where solubility can be a factor.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight.

  • If the reaction is slow due to incomplete dissolution, gently heat the mixture to 40-50 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for N-alkylation with troubleshooting for solubility issues.

logical_relationship start Reaction with Tert-butyl Piperidine-4-carboxylate solubility Is the starting material fully soluble? start->solubility homogeneous Proceed with standard protocol solubility->homogeneous Yes heterogeneous Consider alternative strategies solubility->heterogeneous No strategies Options: - Higher polarity solvent - Heating - Sonication - Phase Transfer Catalysis heterogeneous->strategies

Caption: Decision-making process for addressing solubility issues.

References

Technical Support Center: Purification Strategies for Reactions Involving Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted tert-butyl piperidine-4-carboxylate from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted this compound from my reaction mixture?

Unreacted this compound can be difficult to remove due to its physical properties. It is a basic compound with good solubility in a wide range of organic solvents, which can lead to co-elution with the desired product during chromatography or co-extraction during work-up procedures.

Q2: What are the primary methods for removing this compound?

The most common and effective methods for removing this impurity are:

  • Acidic Extraction (Acid Wash): This technique leverages the basic nature of the piperidine nitrogen to convert the compound into a water-soluble salt, which can then be separated in an aqueous layer.

  • Column Chromatography: This is a standard purification technique that separates compounds based on their differential adsorption to a stationary phase.

  • Distillation: If the desired product is significantly less volatile, distillation can be an effective method for removing the lower-boiling point this compound.

Q3: When should I choose an acidic wash over column chromatography?

An acidic wash is a good first-line approach if your desired product is stable in acidic conditions and does not contain basic functional groups that would also be extracted into the aqueous layer. It is a quicker and more scalable method than chromatography. If your product is acid-sensitive or if the acidic wash does not provide sufficient purity, then column chromatography is the recommended next step.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is lost during acidic wash. The product may be basic and is being extracted into the aqueous layer along with the unreacted starting material.Check the pKa of your product. If it is basic, consider using a milder acidic wash or proceed directly to column chromatography.
Emulsion forms during extraction. The solvent system or concentration of the acid may be promoting emulsion formation.Try adding brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, consider using a different solvent system or a more dilute acid solution.
Incomplete removal of this compound after acidic wash. The acid wash may not have been efficient enough.Repeat the acidic wash 2-3 times with fresh acid solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous phases.
Co-elution of product and starting material during column chromatography. The chosen solvent system (mobile phase) may not be providing adequate separation.Optimize the solvent system for your column chromatography. A good starting point is a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing effective purification strategies.

PropertyValue
Molecular Weight 185.25 g/mol
Boiling Point 123-124 °C at 11 mmHg
pKa (of the conjugate acid) ~11
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF). The hydrochloride salt is soluble in water.

Experimental Protocols

Protocol 1: Removal by Acidic Extraction

This protocol describes the removal of this compound from a reaction mixture in an organic solvent.

  • Dissolution: Ensure your crude product mixture is fully dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate fully. The this compound will be protonated and extracted into the lower aqueous layer as its hydrochloride salt.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous acid solution two more times to ensure complete removal.

  • Neutralization and Drying: Wash the remaining organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol outlines the general steps for purifying a product from this compound using silica gel column chromatography.

  • TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired product has a different Rf value than the this compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

experimental_workflow start Crude Product Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Perform Acidic Wash (e.g., 1M HCl) dissolve->acid_wash separate Separate Aqueous and Organic Layers acid_wash->separate aqueous_layer Aqueous Layer (Contains Impurity Salt) separate->aqueous_layer organic_layer Organic Layer (Contains Product) separate->organic_layer dry Dry and Concentrate Organic Layer organic_layer->dry product Purified Product dry->product

Caption: Workflow for the removal of this compound via acidic extraction.

logical_relationship cluster_decision Decision Process for Purification product_stability Is the product acid-stable? acid_wash Use Acidic Wash product_stability->acid_wash Yes chromatography Use Column Chromatography product_stability->chromatography No

Caption: Decision-making process for selecting a purification method.

Technical Support Center: Stereoselective Synthesis of Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the stereoselective synthesis of tert-butyl piperidine-4-carboxylate and related chiral 4-substituted piperidines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing low diastereoselectivity or a mixture of cis/trans isomers during the catalytic hydrogenation of a substituted pyridine precursor?

Answer:

Low diastereoselectivity in the reduction of substituted pyridines to piperidines is a common challenge. The stereochemical outcome is influenced by the catalyst surface, substrate conformation, and reaction conditions. Several factors could be at play:

Potential Causes:

  • Reaction Temperature and Pressure: Higher temperatures and pressures can reduce selectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer[1]. The aromaticity of the pyridine ring often necessitates potent catalytic systems, which can lead to over-reduction or loss of stereocontrol[2].

  • Catalyst Choice: The choice of heterogeneous catalyst (e.g., Pd, Pt, Rh, Ru) and its support (e.g., carbon, alumina) significantly impacts the stereochemical outcome. The way the substrate adsorbs onto the catalyst surface dictates the face of the ring that is hydrogenated.

  • Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst. Acidic additives, often used to protonate the pyridine nitrogen and facilitate reduction, can also affect the transition state geometry and, consequently, the diastereoselectivity[1][2].

  • Steric Hindrance: The size and position of substituents on the pyridine ring direct the approach of the substrate to the catalyst surface. Bulky groups can hinder adsorption on one face, favoring hydrogenation from the less hindered side.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen lower temperatures and pressures. While this may slow the reaction rate, it often enhances selectivity.

  • Screen Catalysts: Test a variety of catalysts. For instance, Rhodium catalysts can sometimes offer different selectivity compared to Palladium or Platinum.

  • Vary the Solvent: Experiment with different solvents, such as ethanol, methanol, acetic acid, or ethyl acetate, to find the optimal medium for the desired stereochemical outcome[1].

  • Use an Acidic Additive: Employing an acid like acetic acid or HCl can protonate the nitrogen, altering the substrate's electronic properties and potentially improving both reactivity and selectivity[2].

Question 2: My enantioselective reaction (e.g., asymmetric hydrogenation, C-H functionalization) is resulting in low enantiomeric excess (ee). What should I do?

Answer:

Achieving high enantioselectivity requires precise control over the reaction's transition state geometry, which is governed by the interplay between the substrate, catalyst, and chiral ligand.

Potential Causes:

  • Catalyst/Ligand Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. The electronic and steric properties of both the substrate and the ligand must be well-matched.

  • Catalyst Inhibition: The nitrogen atom in the pyridine starting material or the piperidine product can act as a Lewis base and coordinate to the metal center of the catalyst, leading to catalyst poisoning or inhibition[2].

  • Impure Reagents or Solvents: Trace impurities (e.g., water, oxygen, or other coordinating species) can deactivate the catalyst or interfere with the chiral environment.

  • Incorrect Reaction Conditions: Temperature, pressure, and concentration can all have a profound impact on enantioselectivity.

Troubleshooting Steps:

  • Screen Chiral Ligands: If using a metal-based catalyst, screen a library of chiral ligands to identify the most effective one for your transformation.

  • Optimize Catalyst Loading: Vary the catalyst loading. Sometimes, a higher or lower loading can improve the ee.

  • Ensure Inert Conditions: Use rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Temperature: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity, although the reaction may require a longer time to reach completion[1].

  • Consider an Alternative Strategy: If optimization fails, consider a different synthetic approach. For example, chemo-enzymatic methods using enzymes like ene-imine reductases can offer excellent enantioselectivity under mild conditions[3].

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

There are two main strategies:

  • Asymmetric Synthesis: This involves creating the desired stereocenter(s) selectively. Methods include the asymmetric hydrogenation of a prochiral pyridine or tetrahydropyridine precursor using a chiral catalyst, enantioselective C-H functionalization of a pre-existing piperidine ring, or using chiral auxiliaries to direct a cyclization reaction[4][5][6].

  • Chiral Resolution: This method involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid or (S)-mandelic acid), which can then be separated by fractional crystallization[7][8]. Kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, is another viable technique[9][10].

Q2: Can I synthesize chiral 4-substituted piperidines from a piperidin-4-one precursor?

Yes, N-protected piperidin-4-one is an excellent precursor. The stereoselective reduction of the ketone at the C4 position can yield either the axial or equatorial alcohol, depending on the reducing agent and reaction conditions. Subsequent functionalization of the resulting alcohol can lead to the desired product. For instance, a one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization followed by a chemoselective reduction has been shown to have excellent diastereoselectivity[11][12].

Q3: My starting material, a substituted pyridine, has other reducible functional groups (e.g., nitro, ester, olefin). How can I selectively hydrogenate only the pyridine ring?

Achieving high chemoselectivity is a significant challenge in pyridine hydrogenation[2]. The powerful conditions often required can reduce other sensitive groups.

  • Catalyst Selection: Rhodium-based catalysts, particularly in transfer hydrogenation reactions, have shown good chemoselectivity in some cases, tolerating groups like esters and hydroxyls[6][13].

  • Protecting Groups: If possible, protect the sensitive functional group before hydrogenation and deprotect it afterward.

  • Milder Conditions: Explore milder methods like electrocatalytic hydrogenation, which can sometimes operate under less forcing conditions, potentially preserving other functional groups[14].

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
Catalyst SystemSubstrateConditionsYield (%)Selectivity/StereochemistryReference
Pd/C (10%), Acetic Acid PyridineH₂ (50 psi), RT, 24h>95%Piperidine[2]
PtO₂ PyridineH₂ (50 psi), Acetic Acid, RT, 24h>95%Piperidine[2]
[Cp*RhCl₂]₂ / KI N-benzylpyridinium saltHCOOH-Et₃N, 40°C, 24h95%N-benzylpiperidine[13]
Rh/KB PyridineElectrocatalytic, H₂O/MTBE~80%Piperidine (milder conditions)[14]
Chiral Rh Catalyst N-phenyl pyridine-1(2H)-carboxylateH₂, Chiral LigandHighEnantioenriched 3-substituted piperidine[15]
Table 2: Diastereoselective Synthesis of Substituted Piperidin-4-ols
Starting MaterialReaction SequenceConditionsYield (%)Diastereomeric Ratio (dr)Reference
N-homopropargyl amide1) PPh₃AuNTf₂ (cat.), MsOH1) CH₂Cl₂, RT, 1h81%> 25:1[11][12]
2) Catecholborane2) -78 °C
N-homopropargyl amide (bulky sub.)1) PPh₃AuNTf₂ (cat.), MsOH1) CH₂Cl₂, RT, 1h72%> 25:1[11][12]
2) Catecholborane2) -40 °C

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative

This protocol is a generalized procedure for the reduction of a pyridine to a piperidine using a heterogeneous catalyst.[2]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 equiv) and a suitable solvent (e.g., acetic acid or methanol, ~0.1-0.5 M).

  • Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) under an inert atmosphere.

  • Reaction Execution: Seal the reactor vessel. Purge the system with an inert gas (e.g., Argon) before pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stirring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for 16-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

  • Purification: If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general method for resolving a racemic mixture of a piperidine carboxylic acid ester using a chiral resolving agent.[7][8]

  • Salt Formation: Dissolve the racemic this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). In a separate flask, dissolve the chiral resolving agent (e.g., 0.5-1.0 equiv of Di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the racemic piperidine solution. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent. The optical purity of the salt can be improved by recrystallization if necessary.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous base (e.g., 1M NaOH or saturated NaHCO₃).

  • Extraction: Stir the mixture vigorously until the salt has completely dissolved and partitioned. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.

Visualizations

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (e.g., Pyridines, Piperidinones) reaction Stereoselective Reaction - Asymmetric Catalysis - Diastereoselective Reduction - Chiral Resolution start->reaction Catalyst/ Reagents workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Chromatography, Crystallization) workup->purification structure Structural Confirmation (NMR, HRMS) purification->structure stereo Stereochemical Analysis (Chiral HPLC/GC, Polarimetry) structure->stereo

Caption: General experimental workflow for stereoselective piperidine synthesis.

G problem Problem: Low Diastereoselectivity cause1 Cause: Suboptimal Temperature/ Pressure problem->cause1 cause2 Cause: Ineffective Catalyst/ Solvent System problem->cause2 cause3 Cause: Poor Substrate Control problem->cause3 solution1 Action: Screen Lower Temperatures & Pressures cause1->solution1 solution2 Action: Screen Alternative Catalysts (Pt, Pd, Rh) & Solvents cause2->solution2 solution3 Action: Modify Substrate (e.g., Protecting Groups) cause3->solution3 outcome Result: Improved Diastereomeric Ratio (dr) solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

G start Goal: Enantiopure 4-Substituted Piperidine q1 Is a prochiral precursor readily available? start->q1 asymmetric Strategy: Asymmetric Synthesis q1->asymmetric Yes racemic Synthesize Racemic Mixture q1->racemic No method1 Method: Asymmetric Hydrogenation, Enzymatic Reduction, etc. asymmetric->method1 resolution Strategy: Chiral Resolution method2 Method: Diastereomeric Salt Crystallization, Kinetic Resolution resolution->method2 racemic->resolution

Caption: Decision pathway for choosing a stereoselective synthetic strategy.

References

Technical Support Center: Managing Impurities in Commercial Tert-butyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in commercial Tert-butyl Piperidine-4-carboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several process-related impurities stemming from its synthesis. While a definitive list is dependent on the specific manufacturing process, potential impurities can be inferred from common synthetic routes.

Common Synthetic Routes & Potential Impurities:

  • From Piperidine-4-carboxylic acid: This route involves the esterification of piperidine-4-carboxylic acid with a tert-butyl source, followed by N-Boc protection.

    • Potential Impurities: Unreacted piperidine-4-carboxylic acid, di-tert-butyl dicarbonate (Boc anhydride) and its byproducts, and residual solvents.

  • From a protected piperidine derivative: Synthesis may start from a pre-functionalized and protected piperidine.

    • Potential Impurities: Incomplete deprotection or transformation byproducts. For instance, if starting from a benzyl-protected precursor, residual benzyl groups may be present.

A general overview of a common synthesis and potential impurity formation pathway is depicted below.

Impurity Formation Pathway cluster_start Starting Materials cluster_reaction Reaction & Potential Side Reactions cluster_product Product & Impurities Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Reaction_Step Boc Protection Boc_Anhydride->Reaction_Step Impurity_2 Boc-Anhydride Byproducts Boc_Anhydride->Impurity_2 Can lead to Incomplete_Reaction Incomplete Reaction Reaction_Step->Incomplete_Reaction Leads to Side_Reaction Side Reaction (e.g., Dimerization) Reaction_Step->Side_Reaction Can cause Target_Product Tert-butyl Piperidine-4-carboxylate Reaction_Step->Target_Product Desired Path Impurity_4 Residual Solvents Reaction_Step->Impurity_4 Trapped Impurity_1 Unreacted Piperidine-4-carboxylic acid Incomplete_Reaction->Impurity_1 Results in Impurity_3 Piperidine Dimers Side_Reaction->Impurity_3 Results in

A diagram illustrating potential impurity formation pathways.

Q2: How can I assess the purity of my commercial this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect organic impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Useful for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.

  • Karl Fischer Titration: Specifically measures water content.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Possible Cause: The presence of reactive impurities in the this compound starting material.

Troubleshooting Workflow:

Troubleshooting Inconsistent Reactions Check_Purity Assess Purity of This compound (NMR, HPLC, GC-MS) Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Purify Purify the Starting Material (Recrystallization or Chromatography) Impurity_Detected->Purify Yes Check_Conditions Review Reaction Conditions (Temperature, Reagents, Atmosphere) Impurity_Detected->Check_Conditions No Re-run_Reaction Re-run Reaction with Purified Material Purify->Re-run_Reaction Problem_Solved Problem Solved Re-run_Reaction->Problem_Solved Check_Conditions->Re-run_Reaction

A workflow for troubleshooting inconsistent reaction outcomes.
Issue 2: Poor Chromatographic Peak Shape or Baseline Noise in HPLC Analysis

Possible Cause: Co-elution of impurities or degradation of the analyte on the column.

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Mobile Phase: Vary the organic modifier, aqueous phase pH, and gradient slope.

    • Column: Test a different stationary phase (e.g., C8, Phenyl-Hexyl).

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample to remove particulates.

  • Check for Degradation: Analyze a freshly prepared sample and compare it to an older one to check for degradation products.

Quantitative Data Summary

The following table summarizes typical purity specifications for commercial this compound. Note that values may vary between suppliers.

ParameterTypical SpecificationAnalytical Method
Purity (by GC) ≥ 98.0%Gas Chromatography
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Water Content ≤ 0.5%Karl Fischer Titration
Identity Conforms to structure¹H NMR, ¹³C NMR

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum.

Technical Support Center: Tert-butyl Piperidine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting scalability issues in reactions involving tert-butyl piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of reactions with this compound.

Issue 1: Incomplete Reaction or Stalled Conversion

Question: My reaction with this compound is not going to completion after increasing the batch size. What could be the cause and how can I fix it?

Answer:

Incomplete conversion at a larger scale is a common issue often related to mass and heat transfer limitations. Here are potential causes and solutions:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing reactants from interacting effectively.

    • Solution: Increase the agitation speed, or consider a different impeller design (e.g., anchor, turbine) suitable for the viscosity of your reaction mixture. For very viscous reactions, a mechanical stirrer with high torque is essential.

  • Poor Temperature Control: Exothermic or endothermic reactions can be difficult to control at scale. If the temperature deviates from the optimal range, the reaction rate can decrease significantly.

    • Solution: Ensure your reactor has adequate heating/cooling capacity. For highly exothermic reactions, consider slower addition of reagents or using a jacketed reactor with a circulating temperature control unit.

  • Reagent Degradation: Some reagents may be unstable under prolonged reaction times or at slightly elevated temperatures that can occur in large batches.

    • Solution: Analyze the stability of your reagents under the reaction conditions. It may be necessary to add the sensitive reagent in portions or as a continuous feed.

Issue 2: Increased Impurity Profile and Side Product Formation

Question: I am observing new or higher levels of impurities in my scaled-up reaction compared to the lab-scale experiment. Why is this happening and what can I do?

Answer:

Changes in impurity profiles are often due to prolonged reaction times, localized "hot spots," or changes in reactant concentrations.

  • Localized Overheating: Poor heat dissipation in large reactors can lead to localized areas of high temperature, promoting side reactions.

    • Solution: Improve mixing and cooling. A "use-test" where a small sample of the reaction mixture is heated to a higher temperature can help identify potential thermal degradation pathways.

  • Longer Addition Times: Adding reagents over a longer period on a larger scale can alter the stoichiometry in the reactor at any given time, potentially favoring side reactions.

    • Solution: Optimize the addition rate. In some cases, a semi-batch process where one reactant is added continuously to the other can provide better control.

  • Sensitivity to Base/Acid: Products or intermediates can be sensitive to the base or acid used in the reaction, leading to degradation over time. Mesylates, for instance, are powerful leaving groups and can be prone to elimination under basic conditions.[1]

    • Solution: Consider using a weaker base or acid, or adding the base/acid at a controlled rate to maintain a low concentration. Low temperatures can also help minimize base-sensitive side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up reactions with this compound?

A1: Key safety considerations include:

  • Thermal Hazards: Many reactions, such as amidations or reductions, can be exothermic. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is crucial to understand the thermal profile and prevent runaway reactions.

  • Reagent Handling: Handling large quantities of reagents like strong acids, bases, or pyrophoric materials (e.g., n-BuLi) requires appropriate engineering controls and personal protective equipment.[2]

  • Pressure Build-up: Some reactions may evolve gas (e.g., CO2 during carboxylation). Ensure the reactor is properly vented to avoid pressure build-up.

Q2: How can I improve the yield and purity of my product during scale-up?

A2: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, concentration, and catalyst loading at the lab scale before scaling up.

  • Control Stoichiometry: Precise control of reagent stoichiometry is critical. Use calibrated pumps for liquid additions and ensure accurate weighing of solids.

  • Purification Method: The purification method used at the lab scale (e.g., column chromatography) may not be practical for large quantities. Developing a scalable purification method, such as crystallization or distillation, is essential.

Q3: Are there alternative, more scalable synthetic routes for derivatives of this compound?

A3: Yes, for certain applications, alternative routes may be more amenable to scale-up. For example, continuous flow chemistry can offer significant advantages for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters.[3] Flow chemistry has been successfully used for the carboxylation of N-Boc-4,4-difluoropiperidine, enabling safe and scalable production.[3]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters

ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Yield (%) 958580
Purity (HPLC Area %) 99.598.097.5
Main Impurity (%) 0.21.01.5
Reaction Time (h) 2612
Addition Time (min) 560240

Table 2: Effect of Mixing Speed on Yield and Purity in a 100 L Reactor

Agitation Speed (RPM)Yield (%)Purity (HPLC Area %)
507596.0
1008297.2
2008597.5

Experimental Protocols

Protocol 1: Scalable Amidation of this compound

This protocol describes a general procedure for the amidation of this compound, which can be adapted for scale-up.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with this compound (1.0 eq) and a suitable solvent (e.g., Dichloromethane, 5-10 volumes).

  • Amine Addition: The desired amine (1.1 eq) is added to the reactor, followed by a non-nucleophilic base such as triethylamine (1.5 eq).

  • Coupling Agent Addition: The coupling agent (e.g., HATU, 1.2 eq) is dissolved in the reaction solvent and added to the reactor dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: The reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Scalable Amidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_setup Reactor Setup amine_addition Amine & Base Addition reactor_setup->amine_addition reagent_prep Reagent Preparation reagent_prep->amine_addition coupling_agent_addition Coupling Agent Addition (Controlled) amine_addition->coupling_agent_addition reaction_monitoring Reaction Monitoring (HPLC/TLC) coupling_agent_addition->reaction_monitoring quench Aqueous Quench reaction_monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction drying Drying & Filtration extraction->drying concentration Solvent Removal drying->concentration purification Crystallization concentration->purification product Final Product purification->product

Caption: Workflow for a scalable amidation reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conversion_issues Conversion Issues cluster_impurity_issues Impurity Issues start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_impurities High Impurities? check_conversion->check_impurities No mixing Improve Mixing check_conversion->mixing Yes hot_spots Address Hot Spots check_impurities->hot_spots Yes isolated_product Improved Yield check_impurities->isolated_product No (Mechanical Loss) temperature Optimize Temperature mixing->temperature reagent_stability Check Reagent Stability temperature->reagent_stability reagent_stability->isolated_product addition_rate Optimize Addition Rate hot_spots->addition_rate workup Modify Work-up addition_rate->workup workup->isolated_product

References

Validation & Comparative

A Comparative Guide to Tert-butyl Piperidine-4-carboxylate and Ethyl Piperidine-4-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutic agents. The selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the most common building blocks are esters of piperidine-4-carboxylic acid, with Tert-butyl Piperidine-4-carboxylate and Ethyl Piperidine-4-carboxylate being two of the most frequently utilized. This guide provides a detailed comparison of these two crucial intermediates, supported by their physicochemical properties and typical experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these compounds is essential for their effective use in the laboratory. The following table summarizes the key properties of this compound and Ethyl Piperidine-4-carboxylate.

PropertyThis compoundEthyl Piperidine-4-carboxylate
Molecular Formula C₁₀H₁₉NO₂C₈H₁₅NO₂[1]
Molecular Weight 185.26 g/mol [2][3]157.21 g/mol [1]
CAS Number 138007-24-6[2][3]1126-09-6[1]
Appearance Colorless or slightly yellow solid or liquidClear colorless to slightly brown liquid[4]
Boiling Point 241.0 ± 33.0 °C at 760 mmHg204 °C (lit.)[4]
Density -1.02 g/mL at 25 °C (lit.)[4]
Refractive Index -n20/D 1.459 (lit.)[4]
Solubility Soluble in water and some organic solvents-
Storage Temperature Room temperature[3]Room temperature, in a dark place under an inert atmosphere[4]

Performance in Synthetic Applications: A Comparative Analysis

The primary utility of both compounds lies in their role as intermediates for the synthesis of more complex molecules, particularly through the functionalization of the piperidine nitrogen. The choice between the tert-butyl and ethyl ester often hinges on the planned synthetic route and the chemical stability required.

Steric Hindrance and Reactivity: The tert-butyl group is significantly bulkier than the ethyl group. This steric hindrance can influence the reactivity of the piperidine nitrogen in N-alkylation or N-acylation reactions. While this can sometimes be a disadvantage, it can also offer a degree of selectivity in certain reactions.

Protecting Group Stability and Cleavage: The most significant difference between the two compounds lies in the nature of their ester groups, which often function as protecting groups for the carboxylic acid moiety.

  • This compound: The tert-butyl ester is a valuable protecting group that is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the corresponding carboxylic acid.[5] This orthogonality makes it highly desirable in multi-step syntheses where other functional groups might be sensitive to the harsh conditions required for ethyl ester hydrolysis.

  • Ethyl Piperidine-4-carboxylate: The ethyl ester is more robust towards acidic conditions compared to the tert-butyl ester. It is typically removed by saponification using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, or by acidic hydrolysis under more forcing conditions.[6]

The choice of ester, therefore, dictates the deprotection strategy and must be compatible with the overall synthetic plan.

Experimental Protocols

Below are representative experimental protocols for the N-alkylation of a piperidine derivative and the cleavage of the respective ester groups. These are intended as general guidelines and may require optimization for specific substrates and scales.

N-Alkylation of Piperidine-4-carboxylates (General Procedure)

This protocol describes a typical procedure for the N-alkylation of a piperidine derivative using an alkyl halide.

Materials:

  • Piperidine-4-carboxylate (tert-butyl or ethyl ester) (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • Base (e.g., potassium carbonate, K₂CO₃, or N,N-diisopropylethylamine, DIPEA) (1.5-2.0 eq.)[7]

  • Anhydrous solvent (e.g., acetonitrile, MeCN, or N,N-dimethylformamide, DMF)[7][8]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine-4-carboxylate and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the N-alkylation of a piperidine-4-carboxylate, a key reaction for both tert-butyl and ethyl derivatives.

N_Alkylation_Workflow Piperidine Piperidine-4-carboxylate (tert-butyl or ethyl) Reaction_Vessel Reaction Vessel (Anhydrous Solvent, Base) Piperidine->Reaction_Vessel Reaction N-Alkylation Reaction_Vessel->Reaction Stirring at RT Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: A generalized workflow for the N-alkylation of piperidine-4-carboxylates.

Deprotection Protocols

Cleavage of Tert-butyl Ester:

Materials:

  • N-alkylated this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkylated this compound in DCM.

  • Add TFA dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting carboxylic acid can be used as is or further purified.[5]

Cleavage of Ethyl Ester (Saponification):

Materials:

  • N-alkylated ethyl piperidine-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water/Methanol or Water/THF solvent mixture

Procedure:

  • Dissolve the N-alkylated ethyl piperidine-4-carboxylate in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of NaOH or LiOH.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Conclusion

Both this compound and Ethyl Piperidine-4-carboxylate are indispensable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of superior performance in all scenarios, but rather a strategic decision based on the specific requirements of the synthetic route. The tert-butyl ester offers the advantage of mild, acidic deprotection, making it ideal for complex syntheses with sensitive functional groups. In contrast, the ethyl ester provides greater stability to acidic conditions and is a more economical option for routes where its deprotection via hydrolysis is compatible with other functionalities. A thorough understanding of their respective properties and reaction conditions, as outlined in this guide, will enable researchers to design more efficient and robust synthetic strategies.

References

A Comparative Guide to Alternatives for Tert-butyl Piperidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. Tert-butyl piperidine-4-carboxylate, in particular, serves as a versatile building block in the synthesis of a multitude of drug candidates. However, the quest for novel chemical matter with improved pharmacological profiles, enhanced intellectual property positions, and modulated ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties has driven the exploration of alternative scaffolds. This guide provides an objective comparison of key alternatives to the traditional piperidine core, supported by experimental data and detailed protocols.

Performance Comparison of Piperidine Bioisosteres

The exploration of bioisosteres—substituents or groups with similar physical or chemical properties to the parent moiety—is a fundamental strategy in drug design. Here, we compare the key physicochemical properties of N-Boc-piperidine with its prominent spirocyclic bioisosteres, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These alternatives aim to mimic the three-dimensional shape of the piperidine ring while offering distinct advantages in properties such as lipophilicity and metabolic stability.[1][2][3]

PropertyN-Boc-piperidineN-Boc-2-azaspiro[3.3]heptaneN-Boc-1-azaspiro[3.3]heptane
pKa 11.29.610.1
clogP 3.73.43.4
logD (pH 7.4) 1.61.21.0
Kinetic Solubility (µM) 1361213
Metabolic Stability (t½, min) 3553>60
Intrinsic Clearance (µL/min/mg) 4933<23

Data sourced from comparative studies on model compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for the key experiments cited in this guide.

pKa Determination by NMR Titration

This method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) adjacent to the ionizing center as a function of pH.

  • Sample Preparation : A stock solution of the test compound is prepared in D₂O. A series of samples are then prepared with varying pD values by adding small aliquots of NaOD or DCl. An internal standard with a pH-independent chemical shift is included.

  • NMR Data Acquisition : ¹H NMR spectra are recorded for each sample at a constant temperature.

  • Data Analysis : The chemical shift of a proton near the basic nitrogen is plotted against the pD of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[1][4][5]

logD (pH 7.4) Measurement by Shake-Flask Method

The shake-flask method is the traditional approach for determining the partition coefficient of a compound between two immiscible phases.

  • Phase Preparation : n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning : A known amount of the test compound is dissolved in one of the phases. An equal volume of the other phase is added, and the mixture is shaken vigorously to allow for equilibrium to be reached.

  • Phase Separation and Quantification : The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation : The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7][8]

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often found in early drug discovery screening.

  • Compound Preparation : A concentrated stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

  • Assay Plate Preparation : A small volume of the DMSO stock solution (e.g., 1-2 µL) is added to the wells of a microtiter plate.

  • Aqueous Buffer Addition : An aqueous buffer (e.g., PBS at pH 7.4) is added to each well to reach the final desired compound concentration.

  • Incubation and Detection : The plate is shaken for a defined period (e.g., 1-2 hours) at room temperature. The presence of precipitate is then detected. This can be done by measuring light scattering (nephelometry) or by filtering the solution and measuring the UV absorbance of the filtrate.[9][10][11]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation Mixture Preparation : The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction : The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Course Sampling : Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Analysis : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance of the compound.[12][13][14]

Visualizing Relationships and Pathways

Diagrams are powerful tools for understanding complex systems. The following visualizations, created using the DOT language, illustrate a common signaling pathway targeted by drugs containing these scaffolds and a typical workflow in early-stage drug discovery.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Drug Molecule) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Synthesis Synthesis of Building Blocks & Analogs Synthesis->Hit_to_Lead Synthesis->Lead_Op

Caption: An overview of an early-stage drug discovery workflow.

References

A Comparative Analysis of Modern Piperidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its prevalence drives the continuous development of novel and efficient synthetic methodologies. This guide provides a comparative analysis of key methods for piperidine synthesis, offering objective performance data, detailed experimental protocols, and visualizations of the reaction workflows to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

At a Glance: Performance Comparison of Piperidine Synthesis Methods

The following table summarizes the key performance indicators for several prominent piperidine synthesis methods, providing a direct comparison of their typical yields, stereoselectivity, and general applicability.

Synthesis MethodKey FeaturesTypical Yields (%)Enantioselectivity (% ee) / Diastereoselectivity (dr)Common SubstratesKey Reagents/Catalysts
Catalytic Hydrogenation of Pyridines Atom-economical, direct route to piperidines.80-99%[1][2][3][4]N/A (for achiral substrates)Substituted and unsubstituted pyridines.PtO₂, Rh₂O₃, Iridium complexes, H₂ gas.[1][2][3][4]
Hofmann-Löffler-Freytag Reaction Intramolecular C-H amination via a radical pathway.40-90%[5][6][7][8]Can be highly diastereoselective.N-haloamines with an accessible δ-hydrogen.Strong acid (H₂SO₄), UV light or heat.[5][7]
Pictet-Spengler Reaction Forms tetrahydro-β-carbolines and tetrahydroisoquinolines.70-95%[9][10][11][12][13]Up to 95% ee with chiral catalysts.[9][10][11]Tryptamines, phenethylamines, and aldehydes/ketones.Brønsted or Lewis acids, chiral phosphoric acids.[9][10]
Aza-Diels-Alder Reaction [4+2] cycloaddition to form tetrahydropyridines.60-90%[14][15][16][17]Can be highly diastereoselective.Imines and dienes.Lewis acids or organocatalysts.[16]
Biocatalytic Synthesis Highly selective enzymatic transformations.70-98%[18][19]>98% ee[18][19]Piperidines, N-Boc-piperidin-3-one.Enzymes (e.g., hydroxylases, lipases, ketoreductases).[18][19]

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthesis method, including a representative experimental protocol and a visualization of the workflow.

Catalytic Hydrogenation of Pyridines

This method is one of the most direct and widely used approaches for the synthesis of piperidines, involving the reduction of the corresponding pyridine ring. A variety of heterogeneous and homogeneous catalysts can be employed, often requiring high pressures of hydrogen gas. Recent advancements have focused on the development of catalysts that operate under milder conditions and exhibit high functional group tolerance.[1][2][3]

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using a Rhodium Oxide Catalyst[2]
  • Reaction Setup: To a glass vial equipped with a magnetic stirrer bar, add 4-phenylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Solvent Addition: Add trifluoroethanol (TFE) (1 mL) to the vial.

  • Inert Atmosphere: Briefly flush the vial with nitrogen gas.

  • Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 5 bar.

  • Reaction: Stir the reaction mixture at 40°C for 16 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas. The reaction mixture can be analyzed directly by NMR spectroscopy to determine the yield. For isolation, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Pyridine 4-Phenylpyridine Autoclave Autoclave Pyridine->Autoclave Catalyst Rh2O3 Catalyst->Autoclave Solvent TFE Solvent->Autoclave H2 H2 (5 bar) Stir Stir at 40°C 16 hours H2->Stir Filter Filter Stir->Filter Evaporate Evaporate Filter->Evaporate Product Piperidine Product Evaporate->Product

Catalytic Hydrogenation Workflow

Hofmann-Löffler-Freytag Reaction

This reaction provides a powerful method for the synthesis of pyrrolidines and piperidines through an intramolecular C-H amination. The reaction proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from the δ-position, followed by cyclization.[5][7][8]

Experimental Protocol: Synthesis of N-Methylpiperidine[5]
  • Preparation of N-chloroamine: Dissolve N-methyl-n-pentylamine in an appropriate solvent and treat with a chlorinating agent (e.g., N-chlorosuccinimide) to form the corresponding N-chloro-N-methyl-n-pentylamine.

  • Reaction Setup: In a quartz reaction vessel, dissolve the N-chloroamine in concentrated sulfuric acid.

  • Initiation: Irradiate the solution with a UV lamp or heat the solution to initiate the reaction.

  • Reaction: Continue the irradiation or heating for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

G cluster_start Starting Material cluster_reaction Radical Cyclization cluster_workup Work-up & Isolation Amine N-methyl-n-pentylamine NCS N-Chlorosuccinimide Amine->NCS Chlorination H2SO4 Conc. H2SO4 NCS->H2SO4 Initiation UV Light or Heat H2SO4->Initiation Basify Basify (NaOH) Initiation->Basify Extract Extract Basify->Extract Purify Purify Extract->Purify Product N-Methylpiperidine Purify->Product

Hofmann-Löffler-Freytag Reaction Workflow

Pictet-Spengler Reaction

A classic and versatile method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine-containing fused ring systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Asymmetric variants using chiral catalysts have been developed to produce enantioenriched products.[9][10][11]

Experimental Protocol: Asymmetric Synthesis of a Tetrahydro-β-carboline[9]
  • Imine Formation: In a reaction vial, stir a mixture of tryptamine (1.0 equiv) and an aldehyde (1.05 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature for 1-2 hours to form the corresponding imine.

  • Catalyst Addition: To the solution of the imine, add a chiral thiourea catalyst (e.g., 10 mol%).

  • Cyclization: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline. The enantiomeric excess can be determined by chiral HPLC analysis.

G cluster_imine Imine Formation cluster_cyclization Asymmetric Cyclization cluster_workup Purification Tryptamine Tryptamine Aldehyde Aldehyde Tryptamine->Aldehyde Condensation Catalyst Chiral Catalyst Aldehyde->Catalyst Stir Stir at RT Catalyst->Stir Concentrate Concentrate Stir->Concentrate Chromatography Chromatography Concentrate->Chromatography Product Enantioenriched Product Chromatography->Product

Asymmetric Pictet-Spengler Reaction Workflow

Aza-Diels-Alder Reaction

This cycloaddition reaction provides a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidine derivatives. The reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene. The development of catalytic and asymmetric versions has significantly expanded the scope and utility of this method.[14][16][17]

Experimental Protocol: Synthesis of a Piperidin-4-one Derivative[16]
  • Reaction Setup: To a solution of the imine (1.0 equiv) in a suitable solvent (e.g., toluene) in a sealed tube, add the diene (1.5 equiv).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the piperidin-4-one derivative.

G cluster_reactants Reactants cluster_reaction Cycloaddition cluster_workup Work-up & Purification Imine Imine Catalyst Lewis Acid Imine->Catalyst Diene Diene Diene->Catalyst Heat Heat Catalyst->Heat Quench Quench Heat->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Piperidin-4-one Purify->Product

Aza-Diels-Alder Reaction Workflow

Biocatalytic Synthesis

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. Biocatalytic methods for piperidine synthesis often involve the use of hydroxylases, lipases, or ketoreductases to perform highly specific transformations, leading to the formation of chiral piperidine derivatives with excellent enantiopurity.[18][19]

Experimental Protocol: Chemo-enzymatic Synthesis of a Hydroxylated Piperidine[19]
  • Biocatalytic Oxidation: In a buffered aqueous solution, incubate the piperidine starting material with a specific hydroxylase enzyme and any necessary cofactors (e.g., NADPH) at a controlled temperature and pH.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).

  • Product Extraction: Once the reaction is complete, extract the hydroxylated piperidine product from the aqueous medium using an appropriate organic solvent.

  • Purification: Purify the extracted product by column chromatography or crystallization.

G cluster_bioreaction Biocatalytic Oxidation cluster_incubation Incubation cluster_workup Product Isolation Substrate Piperidine Substrate Incubate Incubate at controlled T & pH Substrate->Incubate Enzyme Hydroxylase Enzyme->Incubate Buffer Buffer Solution Buffer->Incubate Extract Extract Incubate->Extract Purify Purify Extract->Purify Product Hydroxylated Piperidine Purify->Product

Biocatalytic Synthesis Workflow

Conclusion

The synthesis of piperidines remains a vibrant area of research, with each method offering distinct advantages and disadvantages. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials and reagents. This guide provides a foundational understanding of several key methodologies to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to N-Protecting Groups for Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds.[1][2][3][4] Consequently, piperidine-4-carboxylic acid serves as a critical building block in the synthesis of a wide array of complex molecules, including analgesics, neurokinin receptor inhibitors, and other novel therapeutics.[1][5] During multi-step syntheses, the protection of the piperidine nitrogen is essential to prevent undesired side reactions and to control reactivity.[6][7][8]

The choice of an N-protecting group is a critical strategic decision in synthesis design. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not compromise other functional groups within the molecule.[6] This guide provides an objective comparison of three of the most commonly used N-protecting groups for piperidine-4-carboxylic acid: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Quantitative Comparison of N-Protecting Groups

The selection of an N-protecting group involves a trade-off between stability, ease of removal, and compatibility with other synthetic steps. The following table summarizes quantitative and qualitative data for the Boc, Cbz, and Fmoc groups when applied to piperidine-4-carboxylic acid.

FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
Typical Protection Yield 85-92%[9]HighHigh
Protection Conditions (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, THF or DCM, 0-30°C[1][9]Cbz-Cl, Na₂CO₃, aq. solution, 0°C to RT[10]Fmoc-OSu, NaHCO₃, aq. dioxane, RT
Deprotection Reagents Acidic: Trifluoroacetic acid (TFA), HCl in Dioxane[9][11]Hydrogenolysis: H₂, Pd/C catalyst[10][12] Acidic: HBr/AcOH, HCl/IPA[13]Basic: 20% Piperidine in DMF[6][14][15]
Deprotection Conditions TFA/DCM (1:1), RT, < 1 hr[16]H₂, 10% Pd/C, MeOH or EtOH, RT, 1 atm[10]20% Piperidine/DMF, RT, < 30 min[14][16]
Stability Labile to strong acids. Stable to bases and hydrogenolysis.Stable to mild acids and bases. Labile to hydrogenolysis and strong acids.[6][9][12]Stable to acids and hydrogenolysis. Labile to bases (amines).[6][15]
Key Advantages Excellent stability, mild deprotection, widely used.[6]Orthogonal to Boc and Fmoc groups. Stable to many reagents.[6][9]Very mild, base-labile removal. Orthogonal to Boc and Cbz. UV-active for reaction monitoring.[14][15]
Key Disadvantages Acid lability can limit its use with other acid-sensitive groups.Hydrogenolysis is incompatible with reducible groups (e.g., alkenes, alkynes).[6] Catalyst can be pyrophoric.[10]Not stable to basic conditions. The dibenzofulvene byproduct must be thoroughly removed.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for the N-protection and deprotection of piperidine-4-carboxylic acid and the concept of orthogonal protection.

ProtectionDeprotectionWorkflow cluster_start Starting Material cluster_protected Protected Intermediate cluster_synthesis Synthetic Steps cluster_deprotected Deprotection A Piperidine-4-carboxylic Acid B N-Protected Piperidine- 4-carboxylic Acid A->B Protection (e.g., Boc, Cbz, Fmoc) C Further Functionalization / Peptide Coupling etc. B->C Synthesis D Final Product with Free Piperidine NH C->D Deprotection (e.g., TFA, H₂/Pd-C, Piperidine) OrthogonalProtection Start Hypothetical Molecule with Boc, Cbz, and Fmoc Groups Reagent_Boc Acidic Conditions (e.g., TFA) Reagent_Fmoc Basic Conditions (e.g., Piperidine) Reagent_Cbz Hydrogenolysis (e.g., H₂, Pd/C) Boc_Removed Molecule with Cbz and Fmoc Groups Reagent_Boc->Boc_Removed Fmoc_Removed Molecule with Boc and Cbz Groups Reagent_Fmoc->Fmoc_Removed Cbz_Removed Molecule with Boc and Fmoc Groups Reagent_Cbz->Cbz_Removed

References

A Comparative Guide to the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The substituent at the 4-position provides a crucial vector for fine-tuning pharmacological activity and target engagement. This guide offers a comparative analysis of key synthetic routes to this privileged scaffold, presenting quantitative data, detailed experimental protocols, and a visual summary of the strategic approaches.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for a target 4-substituted piperidine is often a balance between efficiency, stereocontrol, and the commercial availability of starting materials. The following table summarizes quantitative data for several common and cutting-edge methods, providing a benchmark for comparison.

Synthetic MethodKey TransformationSubstrate Example(s)Catalyst/ReagentYield (%)Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr)Reference(s)
Reductive Amination Imine/Iminium ion reduction4-Piperidone + AnilineNaBH(OAc)₃85-95N/A[1]
4-Piperidone + BenzylamineH₂, Pd/C~90N/A[2]
Michael Addition Conjugate additionDihydropyridone + Phenylboronic acidRhodium-BINAP type catalystHighHigh[3]
Cinnamic acid amide + PropanalProline-derived catalystGoodHigh[3]
Suzuki Coupling C-C bond formation4-Triflyloxy-tetrahydropyridine + Arylboronic acidPd Catalyst (e.g., Pd(PPh₃)₄)70-95N/A[4][5]
Pictet-Spengler Reaction Iminium ion cyclizationβ-Arylethylamine + AldehydeAcid catalyst (e.g., TFA, HCl)60-85Can be diastereoselective[6][7]
Catalytic Asymmetric [4+2] Cycloaddition Hetero-Diels-Alder1-Azadiene + NitroalkeneZn(OTf)₂ / F-BOPA ligand43-87up to 92% ee[8]

Key Synthetic Strategies: A Visual Overview

The synthesis of 4-substituted piperidines can be broadly categorized by the bond disconnections and the core starting materials. The following diagram illustrates the principal synthetic pathways.

G Synthetic Strategies for 4-Substituted Piperidines cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product Pyridine Pyridine Derivatives Reduction Reduction/ Hydrogenation Pyridine->Reduction Dearomatization Piperidone 4-Piperidones ReductiveAmination Reductive Amination Piperidone->ReductiveAmination C-N bond formation Coupling Cross-Coupling (e.g., Suzuki) Piperidone->Coupling C-C bond formation Addition Nucleophilic/Michael Addition Piperidone->Addition C-C or C-X bond formation Acyclic Acyclic Precursors Cyclization Cyclization/ Cycloaddition Acyclic->Cyclization Ring formation Product 4-Substituted Piperidine Reduction->Product ReductiveAmination->Product Coupling->Product Addition->Product Cyclization->Product

Caption: A flowchart comparing the primary synthetic approaches to 4-substituted piperidines.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for three key transformations.

Reductive Amination of 4-Piperidone

This method is one of the most common and versatile for introducing a wide range of substituents at the 4-position via an amino linkage.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-substituted piperidine.

Michael Addition to a Dihydropyridone

This approach is particularly useful for the enantioselective synthesis of 4-substituted piperidines.

Materials:

  • N-protected-1,2-dihydropyridin-4-one

  • Arylboronic acid

  • Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral ligand (e.g., (S)-BINAP)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the rhodium catalyst precursor and the chiral ligand in the solvent.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the N-protected-1,2-dihydropyridin-4-one (1.0 eq), the arylboronic acid (1.5 eq), and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-48 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantioenriched 4-arylpiperidone.

Suzuki Coupling for the Synthesis of 4-Arylpiperidines

The Suzuki coupling is a powerful method for the formation of a carbon-carbon bond between the 4-position of the piperidine ring and an aryl group.

Materials:

  • N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃)

  • Solvent (e.g., Toluene or DME)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed mixture of the N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (0.05 eq) in the chosen solvent, add the aqueous base.

  • Heat the reaction mixture under an inert atmosphere to reflux (typically 80-100 °C) for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triflate.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 4-aryl-1,2,3,6-tetrahydropyridine.

  • If the fully saturated piperidine is desired, the resulting tetrahydropyridine can be hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere.

References

Catalyst Efficacy in N-Arylation of Tert-butyl Piperidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl piperidines is a critical step in the creation of new therapeutic agents. Tert-butyl piperidine-4-carboxylate is a key building block in this process, and the choice of catalyst for its N-arylation is paramount to achieving high yields and purity. This guide provides an objective comparison of catalyst performance for this crucial transformation, supported by experimental data, to facilitate informed catalyst selection.

The formation of the C-N bond between an aryl group and the piperidine nitrogen is most commonly achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The efficacy of this reaction is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle. Additionally, copper-catalyzed N-arylation reactions have emerged as a viable alternative.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the N-arylation of this compound with various aryl halides. The data highlights the impact of the choice of ligand and metal on the reaction outcome.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-ChlorotolueneNaOtBuToluene1002>95[1]
Pd₂(dba)₃ / RuPhos4-ChlorotolueneNaOtBuToluene1002~90[2]
Pd(OAc)₂ / P(t-Bu)₃Aryl BromideNaOtBuTolueneRT2-485-95[3]
CuI / L-prolineAryl IodideK₂CO₃DMSO902470-80[4]

Experimental Protocols

Below are the detailed experimental methodologies for the key reactions cited in the comparison table.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

General Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), this compound (1.2 mmol), and the aryl halide (1.0 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.[1][2][3]

Copper-Catalyzed N-Arylation

General Procedure: A mixture of CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred at room temperature for 10 minutes. This compound (1.2 mmol) and the aryl iodide (1.0 mmol) are then added. The reaction mixture is heated to 90°C and stirred for 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-arylated piperidine.[4]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for catalyst screening.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Aryl-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Piperidine De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L N-Aryl Piperidine Product N-Aryl Piperidine Product Reductive Elimination->N-Aryl Piperidine Product

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Reactants Define Reactants (Aryl Halide, Piperidine) Select Catalysts Select Catalysts & Ligands (e.g., Pd/XPhos, Pd/RuPhos, CuI) Define Reactants->Select Catalysts Select Conditions Select Reaction Conditions (Base, Solvent, Temperature) Select Catalysts->Select Conditions Reaction Setup Set up Parallel Reactions (e.g., in a 96-well plate) Select Conditions->Reaction Setup Run Reactions Run Reactions under Inert Atmosphere Reaction Setup->Run Reactions Quench & Workup Quench Reactions & Work-up Run Reactions->Quench & Workup Analyze Products Analyze Product Formation (e.g., LC-MS, GC-MS) Quench & Workup->Analyze Products Compare Results Compare Yields & Purity Analyze Products->Compare Results

References

Spectroscopic Validation of Tert-butyl Piperidine-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. Tert-butyl piperidine-4-carboxylate and its derivatives are key building blocks in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comparative overview of the spectroscopic techniques used to validate these structures, offering experimental data and protocols to aid in their characterization.

This guide will focus on the primary spectroscopic methods for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). A comparison with analogous pyrrolidine-based structures is also presented to highlight key spectroscopic differences.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound and a common alternative, tert-butyl pyrrolidine-3-carboxylate. These values can serve as a reference for the validation of newly synthesized derivatives.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -C(CH₃)₃1.46s-
H-2, H-6 (axial)2.82t12.4
H-2, H-6 (equatorial)3.99br s-
H-3, H-5 (axial)1.55-1.70m-
H-3, H-5 (equatorial)1.81-1.88m-
H-42.43tt11.0, 3.9
Tert-butyl pyrrolidine-3-carboxylate -C(CH₃)₃1.45s-
H-2, H-53.00-3.30m-
H-32.90-3.00m-
H-42.00-2.20m-

Table 2: ¹³C NMR Spectroscopic Data Comparison (101 MHz, CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound -C (CH₃)₃80.6
-C(C H₃)₃28.4
C=O174.5
C-2, C-642.8
C-3, C-528.5
C-441.0
Tert-butyl pyrrolidine-3-carboxylate -C (CH₃)₃80.5
-C(C H₃)₃28.5
C=O174.0
C-2, C-546.0, 52.0
C-344.5
C-431.5

Table 3: FT-IR and Mass Spectrometry Data Comparison

Compound FT-IR (cm⁻¹) Mass Spectrometry (ESI-MS)
This compound ~2970 (C-H str), ~1730 (C=O str), ~1160 (C-O str)m/z: 186.14 [M+H]⁺, 208.12 [M+Na]⁺
Tert-butyl pyrrolidine-3-carboxylate ~2970 (C-H str), ~1735 (C=O str), ~1150 (C-O str)m/z: 172.12 [M+H]⁺, 194.10 [M+Na]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the this compound derivative. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before and after use.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the desired mass range.

    • If necessary, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for spectroscopic validation and the signaling pathway from sample to spectrum in a typical mass spectrometry experiment.

spectroscopic_validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI, HRMS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment final_product Validated Compound purity_assessment->final_product

Caption: Spectroscopic validation workflow.

mass_spec_pathway cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer cluster_detector Detector sample Sample Solution ionization Electrospray Ionization sample->ionization gas_phase_ions Gas Phase Ions ionization->gas_phase_ions mass_separation Separation by m/z ratio gas_phase_ions->mass_separation Ion Transfer detection Ion Detection mass_separation->detection signal Signal Generation detection->signal spectrum Mass Spectrum signal->spectrum Data Processing

Caption: Mass spectrometry signaling pathway.

Cost-benefit analysis of different piperidine building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability.[1] However, the strategic choice of a specific piperidine building block—be it unsubstituted, substituted at various positions, or chiral—presents a critical cost-benefit decision in the drug discovery process. This guide provides a comparative analysis of different piperidine building blocks, offering insights into their cost, synthetic accessibility, and impact on pharmacological performance, supported by experimental data and detailed protocols.

Cost and Synthetic Accessibility: A Major Consideration

The cost of piperidine building blocks varies significantly based on their structural complexity. Unsubstituted piperidine is a readily available and inexpensive commodity chemical. However, the introduction of substituents, and particularly chiral centers, dramatically increases the price due to more complex and often multi-step synthetic routes.

Table 1: Illustrative Cost Comparison of Piperidine Building Blocks

Building BlockSubstitution PatternChiralityRepresentative Supplier Price (USD)Notes
PiperidineUnsubstitutedAchiral~$20 - $50 / 100gBasic starting material.
4-Methylpiperidine4-substitutedAchiral~$100 - $300 / 100gSimple substitution increases cost.
Ethyl Nipecotate3-substitutedRacemic~$2,100 / kgEster functional group adds complexity and cost.[3]
Ethyl Isonipecotate4-substitutedAchiral~$1,900 - $4,500 / kgPositional isomer of Ethyl Nipecotate with a comparable price point.[3][4][5]
(R)-3-Fluoropiperidine HCl3-substitutedChiral (R)~$472 / 250mgIntroduction of a chiral center and a fluorine atom significantly increases the cost.[6]
(S)-3-Fluoropiperidine HCl3-substitutedChiral (S)~$864 / 1gThe enantiomer can have a different price point based on demand and synthetic route.[7]

Disclaimer: Prices are approximate and can vary significantly between suppliers and based on purity and scale. The prices listed are for illustrative purposes to demonstrate the relative cost differences.

The synthetic accessibility of functionalized piperidines is a key driver of their cost. While numerous methods exist for the synthesis of substituted piperidines, they often require protecting groups, chiral auxiliaries, or expensive catalysts, all of which contribute to the final price of the building block. Researchers must weigh the desired substitution pattern and stereochemistry against the budgetary constraints of their project.

Performance Comparison: The Impact of Substitution

The substitution pattern on the piperidine ring has a profound impact on a molecule's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of where and what to substitute is a critical decision in lead optimization.

Biological Activity and Selectivity

The position and nature of substituents on the piperidine ring can dramatically alter a compound's binding affinity and selectivity for its biological target.

Table 2: Comparative Biological Activity of Substituted Piperidine Analogs

Compound ClassTargetSubstitution PatternRepresentative IC50/KiKey Observations
Dopamine Receptor AntagonistsDopamine D4 Receptor4-substituted piperidine vs. 4-phenyl-1,2,3,6-tetrahydropyridinepKi = 8.71 vs. pKi = 8.82Saturation of the piperidine ring has a minor impact on D4 receptor affinity in this series.[8]
Fibrinolysis InhibitorsFibrinolysis vs. GABAa2-methylpiperidineIncreased selectivity over GABAaIntroduction of a methyl group at the 2-position of the piperidine ring decreased potency but significantly increased selectivity against the off-target GABAa receptor.[1]
CCR2 AntagonistsCC Chemokine Receptor 2cis-3,4-disubstituted piperidinesIC50 = 3.4 nM (binding), 2.0 nM (calcium flux), 5.4 nM (chemotaxis) for compound 24Specific cis-3,4-disubstitution pattern leads to potent CCR2 antagonism.[9]
ADME Properties

The physicochemical properties of piperidine derivatives, which are heavily influenced by substitution, are critical determinants of their ADME profile.

Table 3: Comparative ADME-related Properties of Substituted Piperidines

PropertySubstitution EffectExampleReference
Aqueous Solubility Introduction of polar groups (e.g., hydroxyl, fluorine) at the 2-position can enhance solubility.A 2-substituted piperidine analog of a MeV-RdRp inhibitor showed improved aqueous solubility of 60 µg/mL.[1]
Metabolic Stability Substitution, particularly at metabolically labile positions (e.g., α to the nitrogen), can block metabolism and increase half-life.The morpholine ring, with an oxygen atom replacing a methylene group, is generally more metabolically stable than piperidine.[10]
hERG Inhibition Introduction of chiral centers or specific substitution patterns can reduce hERG channel blockage, a common safety liability.A 3,4,6-trisubstituted piperidine derivative showed remarkably reduced hERG blockage compared to its 3,4-disubstituted parent compound.[11]
Permeability Lipophilicity and hydrogen bonding potential, modulated by substituents, affect permeability across biological membranes like the Caco-2 cell monolayer.The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption.[7][12]

Experimental Protocols

To aid researchers in their evaluation of different piperidine-containing compounds, detailed protocols for key in vitro assays are provided below.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for dopamine D2 receptors)

  • Test compounds (piperidine derivatives) at various concentrations

  • Incubation buffer (e.g., Tris-HCl with co-factors)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compounds (piperidine derivatives)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compounds in buffer.

  • In a microplate, add the liver microsomes and the test compound solutions.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear portion of the curve (slope = -k, where t½ = 0.693/k).

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key conceptual frameworks in drug discovery involving piperidine building blocks.

DrugDiscoveryWorkflow Drug Discovery Workflow with Piperidine Building Blocks cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Target ID Target ID Hit ID Hit ID Target ID->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Piperidine Selection Piperidine Selection Hit-to-Lead->Piperidine Selection Synthesis Synthesis Piperidine Selection->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays ADME Profiling ADME Profiling In Vitro Assays->ADME Profiling SAR Analysis SAR Analysis ADME Profiling->SAR Analysis SAR Analysis->Piperidine Selection Iterative Optimization In Vivo Studies In Vivo Studies SAR Analysis->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A generalized workflow for drug discovery highlighting the iterative process of lead optimization involving the selection and evaluation of piperidine building blocks.

SignalingPathway Hypothetical GPCR Signaling Pathway Piperidine Drug Piperidine Drug GPCR GPCR Piperidine Drug->GPCR Antagonist Off-Target Receptor Off-Target Receptor Piperidine Drug->Off-Target Receptor Undesired Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Adverse Effect Adverse Effect Off-Target Receptor->Adverse Effect

Caption: A simplified diagram illustrating how a piperidine-containing drug might act as a GPCR antagonist, leading to a therapeutic cellular response while also potentially interacting with off-target receptors.

Conclusion

The selection of piperidine building blocks in drug discovery is a multifaceted decision that requires a careful balance of cost, synthetic feasibility, and the desired pharmacological profile. While more complex, substituted, and chiral piperidines come at a higher price, they offer invaluable opportunities to fine-tune a molecule's properties to achieve the desired potency, selectivity, and ADME characteristics. By leveraging a deep understanding of the structure-activity and structure-property relationships of this versatile scaffold, and by employing robust in vitro assays, researchers can make informed decisions to accelerate the development of novel and effective therapeutics.

References

A Comparative Guide to the Synthesis of Functionalized Piperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, making the development of efficient and selective synthetic strategies for its functionalization a cornerstone of modern organic chemistry.[1][2] This guide provides a comparative overview of key synthetic methodologies for accessing functionalized piperidines, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the optimal strategy for their specific target molecules.

The synthesis of piperidine derivatives can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring.[1][3] This guide will delve into prominent examples from both categories, highlighting recent advancements in catalytic and enantioselective transformations.

I. Cyclization Strategies for Piperidine Ring Formation

Intramolecular and intermolecular cyclization reactions represent a powerful and versatile approach to constructing the piperidine core with a high degree of control over substitution patterns and stereochemistry.

Catalytic Enantioselective [4+2] Annulation of Imines with Allenes (Kwon Annulation)

A notable method for the synthesis of functionalized piperidines is the phosphine-catalyzed [4+2] annulation of imines with allenes, first reported by Kwon.[4] An enantioselective variant of this reaction has been developed, employing a C2-symmetric chiral phosphepine catalyst to furnish a range of piperidine derivatives with excellent stereoselectivity.[4]

General Reaction Scheme:

Kwon_Annulation imine Imine phosphine Chiral Phosphine Catalyst imine->phosphine allene Allene allene->phosphine piperidine Functionalized Piperidine phosphine->piperidine [4+2] Annulation

Figure 1: General workflow for the enantioselective Kwon annulation.

Quantitative Data Summary:

EntryImine Substituent (Ar)Allene Substituent (R)Yield (%)ee (%)
1PhenylEthyl9594
24-BromophenylEthyl9693
34-MethoxyphenylEthyl5590
42-NaphthylEthyl9292
5PhenylMethyl9191
6PhenylH9560

Experimental Protocol: General Procedure for the Enantioselective Kwon Annulation [4]

  • To a solution of the imine (0.2 mmol) in toluene (2.0 mL) at -78 °C is added the chiral phosphine catalyst (0.02 mmol, 10 mol %).

  • The allene (0.4 mmol) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired piperidine product.

Zinc-Catalyzed Enantioselective [4+2] Cyclization of 1-Azadienes and Nitroalkenes

A zinc-catalyzed enantioselective [4+2] cyclization of readily available 1-azadienes with nitroalkenes provides an efficient route to highly functionalized aminopiperidine analogues.[5] The use of a novel F-BOPA ligand is crucial for achieving high yields and enantioselectivities.[5]

Reaction Mechanism Overview:

Zinc_Cyclization cluster_0 Catalytic Cycle Zn_L Zn(OTf)2-L Intermediate Zinc Intermediate Zn_L->Intermediate Coordination Azadiene 1-Azadiene Azadiene->Zn_L Nitroalkene Nitroalkene Nitroalkene->Zn_L Cycloadduct Piperidine Product Intermediate->Cycloadduct [4+2] Cycloaddition Cycloadduct->Zn_L Catalyst Regeneration

Figure 2: Catalytic cycle for the Zn-catalyzed [4+2] cyclization.

Quantitative Data Summary:

Entry1-Azadiene (Ar)Nitroalkene (R1, R2)Yield (%)ee (%)
1PhenylMe, H8590
24-ChlorophenylEt, H8792
34-MethoxyphenylPh, H7888
4Phenyl-(CH2)4-8289
5ButylPh, H8783

Experimental Protocol: General Procedure for Zinc-Catalyzed [4+2] Cyclization [5]

  • In a flame-dried Schlenk tube under an argon atmosphere, Zn(OTf)2 (0.02 mmol, 10 mol %) and the F-BOPA ligand (0.022 mmol, 11 mol %) are dissolved in dichloromethane (1.0 mL).

  • The solution is stirred at room temperature for 30 minutes.

  • The 1-azadiene (0.2 mmol) and the nitroalkene (0.24 mmol) are added sequentially.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the desired piperidine derivative.

II. Functionalization of Pyridine Derivatives

The dearomatization and subsequent functionalization of pyridines offer a direct and convergent approach to constructing highly substituted piperidines.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of the resulting dihydropyridine with a boronic acid, and a final reduction provides access to a wide variety of enantioenriched 3-substituted piperidines.[6][7]

Synthetic Workflow:

Reductive_Heck_Workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine- 1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Ar-B(OH)2) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Figure 3: Three-step synthesis of 3-substituted piperidines.

Quantitative Data Summary (Reductive Heck Step):

EntryBoronic Acid (Ar)Yield (%)ee (%)
1Phenylboronic acid9598
24-Fluorophenylboronic acid9297
34-Methoxyphenylboronic acid9699
43-Thienylboronic acid8596
5Vinylboronic acid pinacol ester7895

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

  • In a glovebox, [Rh(cod)OH]2 (3 mol %) and (S)-Segphos (7 mol %) are added to a vial.

  • Toluene, THP, and H2O (1:1:1 v/v/v) are added, followed by aqueous CsOH (2.0 equiv).

  • The mixture is stirred at 70 °C for 10 minutes.

  • The boronic acid (3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) are added.

  • The resulting mixture is stirred at 70 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the 3-substituted tetrahydropyridine.

III. Biosynthesis-Inspired Strategies

Nature's approach to piperidine alkaloid synthesis often involves the cyclization of lysine-derived intermediates.[9][10] These biosynthetic pathways have inspired the development of biomimetic synthetic strategies.

Three-Component Vinylogous Mannich Reaction

Inspired by the biosynthesis of piperidine alkaloids from L-lysine, a stereoselective three-component vinylogous Mannich-type reaction has been developed.[9][11] This method utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and an amine to generate a chiral 2,3-dihydropyridinone, a versatile intermediate for the synthesis of multi-substituted piperidines.[9]

Biosynthesis vs. Biomimetic Synthesis:

Mannich_Reaction cluster_0 Biosynthesis cluster_1 Biomimetic Synthesis Lysine L-Lysine Amino_Carbonyl δ-Amino Carbonyl Intermediate Lysine->Amino_Carbonyl Enzymatic Transformation Piperideine Δ¹-Piperideine Amino_Carbonyl->Piperideine Cyclization Alkaloids_Bio Piperidine Alkaloids Piperideine->Alkaloids_Bio Dienolate Functionalized Dienolate Dihydropyridinone Chiral 2,3-Dihydropyridinone Dienolate->Dihydropyridinone Aldimine Aldimine Aldimine->Dihydropyridinone Vinylogous Mannich Reaction Alkaloids_Synth Multi-substituted Piperidines Dihydropyridinone->Alkaloids_Synth Further Transformations

Figure 4: Comparison of the biosynthetic and biomimetic pathways.

Quantitative Data Summary:

EntryAldehydeAmineDiastereomeric RatioYield (%)
1IsovaleraldehydeBenzylamine>20:185
2BenzaldehydeBenzylamine10:178
3CyclohexanecarboxaldehydeBenzylamine>20:182

Experimental Protocol: Three-Component Vinylogous Mannich Reaction [9]

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in an appropriate solvent is added a Lewis acid or Brønsted acid catalyst.

  • The mixture is stirred for a specified time to allow for imine formation.

  • The 1,3-bis-trimethylsilylenol ether (1.2 mmol) is added.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched and worked up according to standard procedures.

  • The crude product is purified by column chromatography to yield the dihydropyridinone adduct.

This guide provides a snapshot of the diverse and powerful strategies available for the synthesis of functionalized piperidines. The choice of method will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The provided data and protocols aim to serve as a valuable resource for researchers navigating this important area of synthetic chemistry.

References

Case studies comparing different protecting group strategies in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine-containing molecules is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its synthesis often necessitates the use of protecting groups to mask the reactive secondary amine. The choice of an appropriate N-protecting group is a critical strategic decision that can significantly influence the overall efficiency, yield, and success of a synthetic route. This guide provides an objective comparison of three commonly employed protecting groups for the piperidine nitrogen—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—through the lens of a case study focused on the synthesis of the pharmaceutically important intermediate, (R)-3-aminopiperidine.

At a Glance: Key Characteristics of N-Protecting Groups for Piperidine

The selection of a protecting group is primarily dictated by its stability to various reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other functional groups in the molecule.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Benzyl (Bn)
Structure
Lability Acid-LabileHydrogenolysisHydrogenolysis
Typical Deprotection Conditions Trifluoroacetic Acid (TFA); HCl in Dioxane[1]H₂, Pd/C; Transfer Hydrogenation[1]H₂, Pd/C[2]
Stability Stable to base and hydrogenolysis[2][3]Stable to mild acid and base[1][3]Stable to acid and base
Key Advantages Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn).Orthogonal to acid-labile groups (e.g., Boc). Mild deprotection conditions.Generally stable and cost-effective.
Potential Limitations Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.Not compatible with reactions involving catalytic reduction. Catalyst poisoning can be an issue.Deprotection conditions are similar to Cbz, offering less orthogonality in some contexts.

Case Study: Synthesis of (R)-3-Aminopiperidine

The synthesis of enantiomerically pure (R)-3-aminopiperidine is a valuable process in the pharmaceutical industry. The following sections compare synthetic strategies employing Boc, Cbz, and Benzyl protecting groups, with a focus on reported yields for key steps.

N-Boc Protecting Group Strategy

The Boc group is a popular choice due to its stability and straightforward acidic deprotection. A common route to (R)-N-Boc-3-aminopiperidine involves the protection of a precursor followed by functional group manipulations.

Protection Step Yield: In a reported synthesis, (R)-nipecotic acid ethyl ester was protected with di-tert-butyl dicarbonate to yield (R)-N-Boc-3-piperidine ethyl formate in 95% yield.

Overall Strategy Yield: A multi-step synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid reported overall yields ranging from 44% to 55%. The N-Boc protection of an intermediate in this sequence, (S)-Dimethyl 2-aminopentanedioate, was achieved in 92% yield.

N-Cbz Protecting Group Strategy

The Cbz group offers orthogonality to acid-labile protecting groups and is readily removed by mild hydrogenolysis.

Enzymatic Synthesis Yield: A multi-enzyme cascade has been utilized for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine, achieving an isolated yield of up to 54%[4][5]. This biocatalytic approach highlights a modern strategy for introducing the Cbz-protected aminopiperidine core[4][5].

N-Benzyl Protecting Group Strategy

The Benzyl group is a robust and economical protecting group, also removable by hydrogenolysis.

Reductive Amination Yield: A synthetic route to (R)-N-benzyl-3-aminopiperidine via a transaminase reaction on N-benzyl-3-piperidone reported a 90.9% yield for the enzymatic reductive amination step[2].

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of (R)-3-aminopiperidine derivatives using different protecting groups. It is important to note that these yields are from different synthetic routes and reaction conditions and are presented here for comparative purposes.

Protecting GroupSynthetic StepReagents & ConditionsReported Yield (%)Reference
Boc N-Protection of (R)-nipecotic acid ethyl ester(Boc)₂O, Triethylamine, Dichloromethane, 0-10 °C95
Boc N-Protection of (S)-Dimethyl 2-aminopentanedioate(Boc)₂O, Triethylamine, DMAP, Dichloromethane, 0 °C to RT92
Cbz Enzymatic synthesis of L-3-N-Cbz-aminopiperidineGalactose oxidase and imine reductase variantsup to 54[4][5]
Benzyl Enzymatic reductive amination of N-benzyl-3-piperidoneω-transaminase, Isopropylamine, PLP, THF/H₂O, 50 °C90.9[2]
Boc Deprotection of (R)-N-Boc-3-aminopiperidine2 mol/L HCl-ethanol, Room Temperature92.4[2]
Benzyl Deprotection of (R)-N-benzyl-3-aminopiperidinePd/C, Acetic Acid, 30 kg H₂ pressure, Room TemperatureNot explicitly stated for this specific reaction, but debenzylation is a standard procedure.[2]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of Boc, Cbz, and Benzyl protecting groups in the context of piperidine synthesis.

N-Boc Protection and Deprotection

Protocol 1: N-Boc Protection of (R)-nipecotic acid ethyl ester

  • Materials: (R)-nipecotic acid ethyl ester, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine, Dichloromethane (DCM).

  • Procedure: To a solution of (R)-nipecotic acid ethyl ester and triethylamine in dichloromethane at 0-10 °C, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is stirred until completion, monitored by TLC. The reaction mixture is then washed successively with aqueous alkaline solution, acid solution, and saturated brine. The organic phase is dried and the solvent is removed under reduced pressure to yield (R)-N-Boc-3-piperidine ethyl formate.

Protocol 2: N-Boc Deprotection of (R)-N-Boc-3-aminopiperidine [2]

  • Materials: (R)-N-Boc-3-aminopiperidine, 2 mol/L HCl-ethanol solution.

  • Procedure: (R)-N-Boc-3-aminopiperidine is dissolved in a 2 mol/L solution of HCl in ethanol and stirred at room temperature overnight. The precipitation of the product indicates the completion of the reaction. The solid is collected by filtration, washed with a small amount of ethanol, and dried under vacuum to afford (R)-3-aminopiperidine dihydrochloride[2].

N-Cbz Protection and Deprotection

Protocol 3: N-Cbz Protection of Piperidine (General)

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dichloromethane (DCM).

  • Procedure: Dissolve piperazine (a related diamine, for which a detailed protocol is available) in a biphasic system of dichloromethane and aqueous sodium carbonate, and cool to 0 °C[3]. Add benzyl chloroformate dropwise with vigorous stirring[3]. Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate to yield N-Cbz-piperidine[3].

Protocol 4: N-Cbz Deprotection via Hydrogenolysis [3]

  • Materials: N-Cbz protected piperidine derivative, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure: Dissolve the N-Cbz protected piperidine in methanol or ethanol in a hydrogenation vessel[3]. Carefully add 10% Pd/C catalyst[3]. Purge the vessel with an inert gas and then introduce hydrogen gas (e.g., via a balloon)[3]. Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC)[3]. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine[3].

N-Benzyl Deprotection

Protocol 5: N-Benzyl Deprotection of (R)-N-benzyl-3-aminopiperidine [2]

  • Materials: (R)-N-benzyl-3-aminopiperidine, Palladium on carbon (Pd/C), Acetic acid, Hydrogen gas (H₂).

  • Procedure: A solution of (R)-N-benzyl-3-aminopiperidine in acetic acid is treated with Pd/C catalyst in a pressure reactor[2]. The reaction is carried out under 30 kg of hydrogen pressure at room temperature for 24 hours[2]. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected product[2].

Signaling Pathways, Experimental Workflows, and Logical Relationships

The strategic selection of a protecting group is a critical decision point in the synthesis of complex molecules like functionalized piperidines. The choice between Boc, Cbz, and Benzyl protecting groups depends on the overall synthetic plan and the chemical nature of the molecule.

Caption: Decision workflow for selecting a piperidine N-protecting group.

Piperidine_Synthesis_Workflow General Experimental Workflow for N-Protected Piperidine Synthesis Start Start with Piperidine Precursor Protection N-Protection (Boc, Cbz, or Bn) Start->Protection Modification Chemical Modification(s) of the Piperidine Ring Protection->Modification Deprotection N-Deprotection Modification->Deprotection Final_Product Final Piperidine Derivative Deprotection->Final_Product

References

Safety Operating Guide

Proper Disposal of Tert-butyl Piperidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-butyl piperidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key hazard classifications as identified in safety data sheets (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardGHS09WarningH400: Very toxic to aquatic life

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves prior to use.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] Improper disposal can pose a significant risk to human health and the environment.[5]

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify the waste as this compound.

  • Segregate: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containment and Labeling

  • Container: Place the waste in a suitable, closed, and properly labeled container.[1] The container must be in good condition and not leaking.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

Step 3: Storage

  • Storage Area: Store the sealed container in a designated, well-ventilated hazardous waste storage area.[3]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

Step 4: Disposal

  • Professional Disposal Service: Arrange for disposal through a licensed chemical destruction plant or a professional waste disposal service.[1][7] This may involve controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as any applicable state and local regulations.[5][8]

  • Manifest: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal ("cradle to grave").[9][10]

Important Considerations:

  • DO NOT discharge this compound into sewers or drains.[1]

  • DO NOT dispose of in standard laboratory trash.

  • In case of a spill, follow the procedures outlined in the safety data sheet, which typically involve containing the spill, using absorbent materials, and collecting the waste in a sealed container for disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_id Step 2: Identify and Segregate Waste ppe_check->waste_id containment Step 3: Place in a Labeled, Sealed Container waste_id->containment storage Step 4: Store in Designated Hazardous Waste Area containment->storage disposal_decision Step 5: Contact EHS for Disposal storage->disposal_decision licensed_disposal Arrange for Licensed Chemical Disposal (e.g., Incineration) disposal_decision->licensed_disposal Follow Institutional Protocol end End: Proper Disposal Complete licensed_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.